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Core Science & Biosynthesis

Foundational

Advanced Profiling of 6-Methoxy-2,7-dimethylquinazolin-4-ol: Synthesis, Physicochemical Dynamics, and Pharmacological Utility

As a privileged scaffold in medicinal chemistry, quinazoline derivatives form the structural backbone of numerous FDA-approved targeted therapeutics. Among these, 6-Methoxy-2,7-dimethylquinazolin-4-ol (CAS: 2090901-69-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged scaffold in medicinal chemistry, quinazoline derivatives form the structural backbone of numerous FDA-approved targeted therapeutics. Among these, 6-Methoxy-2,7-dimethylquinazolin-4-ol (CAS: 2090901-69-0) has emerged as a highly valuable building block and screening compound. This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its mechanistic role in kinase inhibition[1].

Structural Fundamentals & Physicochemical Dynamics

6-Methoxy-2,7-dimethylquinazolin-4-ol is a heterocyclic compound characterized by a fused bicyclic structure containing both benzene and pyrimidine rings[1]. A critical physicochemical property of this molecule is its lactam-lactim tautomerism . While named as a "4-ol" (lactim form), in the solid state and at physiological pH, the equilibrium heavily favors the keto/lactam form: 6-methoxy-2,7-dimethylquinazolin-4(3H)-one [2].

This tautomeric shift is not merely a nomenclature technicality; it dictates the molecule's biological behavior. The resulting NH acts as a potent hydrogen bond donor, while the C4 carbonyl acts as a hydrogen bond acceptor—a dual functionality that perfectly complements the hinge region of kinase ATP-binding pockets.

Quantitative Physicochemical Profile
ParameterSpecification
Compound Name 6-Methoxy-2,7-dimethylquinazolin-4-ol
IUPAC Nomenclature 6-methoxy-2,7-dimethylquinazolin-4(3H)-one[2]
CAS Registry Number 2090901-69-0[2]
Molecular Formula C11H12N2O2[2]
Molecular Weight 204.23 g/mol [2]
Canonical SMILES CC1=CC2=NC(C)=NC(O)=C2C=C1OC[2]
Physical State Crystalline solid[1]

Mechanistic Synthesis: The Microwave-Assisted Niementowski Cyclization

The traditional synthesis of quinazolin-4-ol derivatives relies on a modified Niementowski condensation. However, conventional thermal refluxing (e.g., 8 hours at 220°C) frequently leads to thermal degradation and demethylation of the 6-methoxy group. To bypass this, we employ a Microwave-Assisted Cyclodehydration approach, which reduces reaction time to 25 minutes while boosting yields to nearly 89%[1].

SynthesisWorkflow N1 2-Amino-5-methoxy-4-methylbenzoic acid (Precursor) N3 Microwave Irradiation (300 W, 140°C, 25 min) N1->N3 N2 Acetic Anhydride (Acylating Agent & Desiccant) N2->N3 N4 N-Acetyl Cyclodehydration Intermediate N3->N4 Acyl transfer & ring closure N5 6-Methoxy-2,7-dimethylquinazolin-4-ol (Target Compound) N4->N5 Aromatization & Precipitation

Figure 1: Microwave-assisted Niementowski cyclization workflow for quinazoline synthesis.

Self-Validating Experimental Protocol

Step 1: Reagent Preparation & Acylation

  • Action: Suspend 2-amino-5-methoxy-4-methylbenzoic acid (1.0 eq) in a 3-fold molar excess of acetic anhydride within a microwave-safe quartz vessel.

  • Causality: Acetic anhydride acts dually as the acylating agent and the solvent. The 3-fold excess serves as a chemical desiccant, consuming the water generated during the subsequent cyclodehydration step, thereby driving the equilibrium toward the final product.

  • Validation Checkpoint: The initial opaque suspension will transition into a clear, homogenous solution upon gentle swirling. This visual shift validates the successful formation of the highly soluble N-acetyl intermediate. If the solution remains turbid, it indicates incomplete acylation.

Step 2: Microwave-Assisted Cyclodehydration

  • Action: Seal the vessel and subject it to microwave irradiation at 300 W, maintaining a temperature of 140°C for exactly 25 minutes[1].

  • Causality: Microwave irradiation provides rapid, volumetric dielectric heating that selectively excites the polar N-acetyl intermediate. This overcomes the high activation energy of ring closure in a fraction of the time, preventing the thermal stress that causes side reactions[1].

  • Validation Checkpoint: Extract a 10 µL aliquot and spot it on a silica TLC plate. The complete disappearance of the ninhydrin-positive primary amine spot and the emergence of a strong UV-active spot (254 nm) validates successful aromatization of the quinazoline core.

Step 3: Quenching & Isolation

  • Action: Cool the reaction vessel to room temperature and pour the mixture into crushed ice-water under vigorous stirring.

  • Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic quinazoline to rapidly crystallize, while unreacted acetic anhydride hydrolyzes into water-soluble acetic acid.

  • Validation Checkpoint: Immediate formation of a crystalline solid validates the successful synthesis. Failure to precipitate indicates either incomplete cyclization or excessive residual solvent.

Pharmacological Significance: Kinase Inhibition & SAR

Quinazoline derivatives are heavily utilized in the design of targeted cancer therapeutics[1]. The structural topology of 6-Methoxy-2,7-dimethylquinazolin-4-ol makes it an ideal lead compound for exploring enzyme inhibition, specifically targeting Receptor Tyrosine Kinases (RTKs)[1].

Structural Activity Relationship (SAR) Breakdown:
  • The Pyrimidine Core (N1/N3 & C4-OH): Mimics the adenine ring of ATP. The lactam tautomer allows the molecule to anchor into the kinase hinge region via bidentate hydrogen bonding.

  • The 6-Methoxy Substitution: Positioned to interact with the solvent-exposed region of the kinase, this group enhances aqueous solubility and provides a vector for further functionalization without causing steric clashes.

  • The 2,7-Dimethyl Groups: The C2 methyl group restricts the conformational rotation of the molecule within the binding site, enhancing target selectivity. The C7 methyl group projects into a deep hydrophobic pocket, significantly increasing the overall binding affinity through van der Waals interactions.

KinaseInhibition Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (Active ATP-binding pocket) Ligand->RTK Receptor Activation Downstream Downstream Signaling Cascade (PI3K/AKT, MAPK) RTK->Downstream ATP-Dependent Phosphorylation Inhibitor 6-Methoxy-2,7-dimethylquinazolin-4-ol (Competitive Inhibitor) Inhibitor->RTK Blocks ATP Binding Proliferation Cell Proliferation & Survival Downstream->Proliferation Gene Transcription

Figure 2: Mechanism of competitive ATP-binding inhibition in RTK signaling pathways.

Analytical Validation & Characterization Workflows

To ensure the integrity of the synthesized or procured 6-Methoxy-2,7-dimethylquinazolin-4-ol, rigorous analytical characterization is required[1]:

  • Nuclear Magnetic Resonance (1H NMR): The spectrum will display distinct singlets for the 6-methoxy (~3.9 ppm) and the 2,7-dimethyl groups (~2.4 ppm). The critical validation point is the broad singlet corresponding to the NH/OH proton (~12.0 ppm), which will readily exchange and disappear upon the addition of D₂O.

  • Infrared Spectroscopy (IR): A strong absorption band at ~1680 cm⁻¹ validates the presence of the C=O stretch (confirming the lactam tautomer), while a broad band at ~3100-3300 cm⁻¹ corresponds to the N-H stretch[1].

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield a dominant pseudo-molecular ion peak [M+H]⁺ at m/z 205.2, validating the exact mass of the compound[1].

References

  • Buy 6-Methoxy-2,7-dimethylquinazolin-4-OL (EVT-14055512) | EvitaChem | 1

  • 2090901-69-0 | 6-Methoxy-2,7-dimethylquinazolin-4-ol | AiFChem | 2

  • 6-METHOXY-2,7-DIMETHYLQUINAZOLIN-4-OL | 2090901-69-0 | Sigma-Aldrich |

Sources

Exploratory

Engineering Substituted Quinazolinones for Advanced Antimicrobial Therapeutics: Structure-Activity Dynamics and Mechanistic Profiling

Executive Summary The relentless adaptability of bacterial pathogens and the escalating crisis of multidrug-resistant (MDR) infections—particularly methicillin-resistant Staphylococcus aureus (MRSA) and refractory Gram-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless adaptability of bacterial pathogens and the escalating crisis of multidrug-resistant (MDR) infections—particularly methicillin-resistant Staphylococcus aureus (MRSA) and refractory Gram-negative strains—demand a paradigm shift in antibiotic drug discovery[1]. Substituted quinazolin-4(3H)-ones have emerged as a highly versatile class of heterocyclic pharmacophores. This technical guide provides an in-depth analysis of the antimicrobial properties of quinazolinone derivatives, detailing their mechanisms of action, structure-activity relationship (SAR) dynamics, and the self-validating experimental protocols required for their preclinical evaluation.

Chemical Rationale & Structural Versatility

The quinazolin-4(3H)-one scaffold is characterized by a resilient, planar bicyclic ring system that allows for precise spatial orientation of functional groups[1]. This structural rigidity is critical for deep penetration into highly conserved enzymatic pockets. The core's inherent stability, combined with multiple modifiable sites (specifically positions 2, 3, 6, and 8), provides medicinal chemists with a highly tunable platform to optimize both pharmacodynamics (target affinity) and pharmacokinetics (lipophilicity and membrane permeability)[2].

Mechanisms of Action (MoA)

Unlike traditional beta-lactams or macrolides, substituted quinazolinones exhibit multi-target potential, reducing the likelihood of rapid resistance generation.

  • DNA Gyrase (GyrB) Inhibition: While fluoroquinolones target the GyrA subunit, specific quinazolinone derivatives (such as N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides) act as potent, competitive inhibitors of the DNA gyrase B (GyrB) subunit[3]. They bind to the ATPase domain, blocking ATP hydrolysis. Without the energy derived from ATP, the enzyme cannot catalyze the topological supercoiling of bacterial DNA, leading to immediate replication arrest and bacterial cell death[3][4].

  • Cell Wall Biosynthesis & PBP2a Synergy: Certain derivatives demonstrate a unique ability to bind to the allosteric site of penicillin-binding protein 2a (PBP2a) in MRSA. This interaction induces a conformational change that re-opens the active site, restoring the pathogen's susceptibility to traditional beta-lactam antibiotics[2].

MoA Q Substituted Quinazolinone GyrB DNA Gyrase (GyrB) ATPase Domain Q->GyrB Competitive Binding PBP2a PBP2a Allosteric Site (MRSA) Q->PBP2a Synergistic Binding ATP Inhibition of ATP Hydrolysis GyrB->ATP CW Disruption of Cell Wall Biosynthesis PBP2a->CW Death Bacterial Cell Death (Bactericidal Effect) ATP->Death CW->Death

Fig 1: Dual mechanism of action of substituted quinazolinones targeting GyrB and PBP2a.

Structure-Activity Relationship (SAR) Dynamics

The antimicrobial efficacy of quinazolinones is highly dependent on the nature and position of their substituents.

  • Position 3 (N3) Modifications: The introduction of bulky, lipophilic aromatic rings (e.g., naphthyl or substituted phenyl radicals) at the N3 position significantly enhances the molecule's ability to partition into and traverse the bacterial lipid bilayer[2].

  • Positions 6 and 8 Modifications: Substituting these positions with electron-withdrawing groups (EWGs) such as nitro (-NO2) or halogens (e.g., 6,8-diiodo) increases the electrophilicity of the core[1][5]. This enhances binding affinity to target enzymes via stronger dipole interactions and pi-pi stacking.

  • Position 2 Modifications: The presence of alkyl groups or active methylenes (e.g., ethyl acetate substitutions) at position 2 prevents keto-enol tautomerism. This locks the molecule in the biologically active 4-oxo conformation, which is essential for maintaining the hydrogen bond network with the target enzyme[6].

  • Carbonyl Group Interactions: Water-mediated hydrogen bonds involving the carbonyl group of the 4-oxoquinazolin moiety are critical for anchoring the molecule within the GyrB ATP-binding pocket[3].

Quantitative SAR Data Summary
Compound Class / ModificationTarget Pathogen(s)Primary TargetKey Efficacy MetricSource
N-quinazolinone-4-hydroxy-2-quinolone (f1) MRSADNA Gyrase (GyrB)IC50 = 1.21 µM, MIC = 4-8 µg/mL[3]
6,8-diiodo-2-methyl-3-substituted S. aureus, E. coliCell Wall / DNA61.9% - 95.2% growth inhibition[5]
Quinazolinone Schiff bases (Compound 4c) E. coliDNA GyraseDocking Score = -8.58 kcal/mol[4]
Thieno-thiazolo-quinazoline (4, 5) MRSA USA300Biofilm / GyraseSignificant biofilm disruption[7]
Compound D32 X. oryzae (Xoo)Proteomics / ROSEC50 = 1.5 µg/mL[8]

Experimental Methodologies for Validation

To ensure scientific integrity and reproducibility, the evaluation of novel quinazolinones must follow a self-validating workflow. The causality behind these specific methodological choices is detailed below.

Protocol 1: Synthesis and In Silico Validation

Causality: Before moving to in vitro models, structural confirmation and theoretical binding affinity must be established to prevent the testing of inactive degradation products or tautomers.

  • Chemical Synthesis: Execute the acylation-cyclization of anthranilic acid derivatives. React the starting material with specific acid chlorides, followed by cyclization using primary amines (e.g., substituted anilines) under reflux conditions[9].

  • Structural Validation: Purify via recrystallization and characterize using 1H/13C NMR and FTIR. Critical checkpoint: Confirm the presence of the C=O stretch (~1680 cm⁻¹) and the absence of primary amine peaks to validate successful ring closure.

  • Molecular Docking (AutoDock Vina): Simulate ligand-receptor interactions against the GyrB ATPase domain. Validation metric: Look for strong hydrogen bonding with highly conserved residues Asp73, Asn46, and Arg136, which are indicative of true GyrB inhibitors[4].

Protocol 2: In Vitro Antimicrobial Screening (MIC & Time-Kill)

Causality: Agar well diffusion assays are prone to false negatives for high-molecular-weight quinazolinones due to their restricted diffusion coefficients in agar media. Therefore, broth microdilution is the mandatory standard for precise quantification[5].

  • Inoculum Standardization: Prepare bacterial suspensions matching a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) to ensure consistent target density.

  • Broth Microdilution: Prepare 2-fold serial dilutions of the quinazolinone derivative in cation-adjusted Mueller-Hinton broth (ranging from 0.125 to 256 µg/mL). Include a positive control (e.g., Novobiocin or Ciprofloxacin) and a vehicle control (DMSO < 1% v/v).

  • MIC Determination: Incubate plates at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration exhibiting no visible optical density (OD600) growth.

  • Time-Kill Kinetics: To distinguish between bacteriostatic and bactericidal activity, expose log-phase bacteria to 1×, 2×, and 4× MIC of the lead compound. Plate aliquots at 0, 2, 4, 8, and 24 hours. Validation metric: A ≥3 log₁₀ reduction in CFU/mL indicates bactericidal efficacy.

Workflow Syn Chemical Synthesis (Acylation-Cyclization) Char Structural Validation (NMR, FTIR, MS) Syn->Char Dock In Silico Docking (AutoDock Vina) Char->Dock SAR Input MIC Broth Microdilution (MIC Determination) Dock->MIC Lead Selection TK Time-Kill Kinetics (Bactericidal Assay) MIC->TK Efficacy Profiling

Fig 2: End-to-end self-validating workflow for quinazolinone antimicrobial development.

Conclusion & Future Perspectives

Substituted quinazolinones represent a highly promising frontier in the battle against antimicrobial resistance. By rationally designing derivatives with specific substitutions at the 2, 3, 6, and 8 positions, researchers can effectively target critical bacterial survival mechanisms such as GyrB ATP hydrolysis and PBP2a-mediated cell wall synthesis. Future development must focus on optimizing the pharmacokinetic profiles of these compounds to transition them from potent in vitro leads to viable clinical therapeutics.

References

  • Title: Exploring the Pharmacological Potential of Quinazolinone Derivatives: Antibacterial Efficacy Source: Sciforum URL: [Link]

  • Title: Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents Source: Engineering Journal IJOER URL: [Link]

  • Title: Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae Source: Eco-Vector Journals Portal URL: [Link]

  • Title: Biological Evaluation and Molecular Docking of Substituted Quinazolinones as Antimicrobial Agents Source: Australian Journal of Basic and Applied Sciences (AJBAS) URL: [Link]

  • Title: Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives Source: Keyanzhidian / Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Foundational

A Technical Guide to the Kinase Inhibitory Potential of 6-Methoxy-2,7-dimethylquinazolin-4-ol: A Structure-Activity Relationship and Characterization Workflow

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available data on the specific kinase inhibitory activity of 6-Methoxy-2,7-dimethylquinazolin-4-ol is limited. This guide, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific kinase inhibitory activity of 6-Methoxy-2,7-dimethylquinazolin-4-ol is limited. This guide, therefore, leverages established principles of medicinal chemistry and structure-activity relationships (SAR) from structurally related compounds to project its potential biological profile and provides a comprehensive framework for its experimental validation.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2][3][4] Its rigid, planar structure and ability to form key hydrogen bonds with the hinge region of the ATP-binding site make it an ideal starting point for the design of potent and selective kinase inhibitors.[4] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature a quinazoline core and function by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer development.[5] The exploration of novel quinazoline derivatives like 6-Methoxy-2,7-dimethylquinazolin-4-ol is a rational approach in the ongoing search for next-generation kinase-targeted therapies.

Structural Analysis and Predicted Biological Activity

The structure of 6-Methoxy-2,7-dimethylquinazolin-4-ol suggests a plausible interaction with the ATP-binding pocket of various protein kinases. An analysis of its key structural motifs provides insight into its potential kinase targets and inhibitory mechanism.

  • Quinazolin-4-ol Core: This core structure is a well-established "hinge-binder." The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, anchoring the molecule to the kinase hinge region, a critical interaction for ATP-competitive inhibition. The molecule exists in tautomeric equilibrium with the 6-methoxy-2,7-dimethylquinazolin-4(3H)-one form.

  • 6-Methoxy Group: The electron-donating methoxy group at the 6-position can significantly influence the molecule's electronic properties and binding affinity. In many quinazoline and quinoline-based inhibitors, methoxy groups at positions 6 and 7 are known to form hydrogen bonds with residues in the active site, enhancing potency and selectivity.[6][7]

  • 2,7-Dimethyl Groups: The methyl groups at positions 2 and 7 are likely to influence the compound's selectivity profile. The 2-methyl group projects into the ribose-binding pocket of the ATP site, where its size and lipophilicity can either create favorable van der Waals interactions or steric hindrance, thus dictating which kinases can be effectively inhibited. The 7-methyl group, located on the solvent-exposed region of the quinazoline ring, may impact solubility and metabolic stability.

Based on these features, 6-Methoxy-2,7-dimethylquinazolin-4-ol is predicted to function as a Type I ATP-competitive kinase inhibitor. Its substitution pattern bears resemblance to scaffolds known to target receptor tyrosine kinases (RTKs).[5][8] Therefore, a primary hypothesis is that this compound may exhibit inhibitory activity against members of the EGFR family or other related tyrosine kinases.

Projected Kinase Targets and Signaling Pathway

Given the prevalence of the quinazoline scaffold among EGFR inhibitors, a logical starting point for investigation is the EGFR signaling pathway.[2][5] Overactivation of this pathway is a hallmark of many cancers, making it a prime therapeutic target.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ADP ADP Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras Activates PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K Activates STAT JAK/STAT Pathway EGFR->STAT Activates Compound 6-Methoxy-2,7- dimethylquinazolin-4-OL Compound->EGFR Inhibits (ATP Competitive) ATP ATP ATP->EGFR Binds Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation STAT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Characterization Workflow

A systematic, multi-tiered approach is required to elucidate the kinase inhibitory profile of 6-Methoxy-2,7-dimethylquinazolin-4-ol. The following workflow outlines the key experimental stages, from broad-spectrum screening to cellular validation.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_final Profile A Step 1: Kinome Profiling (Broad Panel Screen) B Step 2: IC50 Determination (Dose-Response for Hits) A->B Identified Hits C Step 3: Target Engagement (e.g., NanoBRET™ Assay) B->C Confirmed Hits D Step 4: Downstream Signaling (Phospho-Substrate Western Blot) C->D E Step 5: Cellular Potency (Cytotoxicity/Antiproliferative Assays) D->E F Determine Potency, Selectivity, and Mechanism of Action E->F

Caption: A systematic workflow for characterizing a novel kinase inhibitor.

Part 1: In Vitro Biochemical Assays

The initial step involves assessing the compound's activity against purified kinase enzymes to understand its intrinsic potency and selectivity.

Protocol 1: Broad Kinome Selectivity Profiling

This experiment aims to identify the primary kinase targets of the compound by screening it at a fixed concentration against a large, diverse panel of kinases. Commercial services offer panels covering over 300 kinases.[9]

Methodology:

  • Compound Preparation: Dissolve 6-Methoxy-2,7-dimethylquinazolin-4-ol in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Concentration: Prepare a working solution for screening at a final concentration of 1 µM.

  • Kinase Reaction: The assay is typically performed in a multi-well plate format. Each well contains a specific purified kinase, its corresponding substrate, and ATP.[10]

  • Assay Execution: The compound is added to the reaction mixture. The reaction is initiated by the addition of ATP (often at its Km concentration for each specific kinase).[11]

  • Detection: After a defined incubation period, the kinase activity is measured. This can be done using various platforms, such as:

    • Radiometric Assays: Measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into the substrate.[10]

    • Luminescence-Based Assays (e.g., ADP-Glo™): Quantifies the amount of ADP produced, which is proportional to kinase activity.[10]

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO vehicle control. Kinases showing significant inhibition (e.g., >50%) are considered "hits" for further investigation.

Protocol 2: IC₅₀ Determination for Primary Targets

For each "hit" identified in the initial screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

Methodology:

  • Compound Dilution Series: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilutions) in DMSO, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: For each identified kinase, set up reactions as described in Protocol 1.

  • Compound Addition: Add the diluted compound series to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation and Detection: Initiate the reaction with ATP and measure the remaining kinase activity after incubation.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[10]

Hypothetical Kinase Target IC₅₀ (nM) Kinase Family
EGFR50Tyrosine Kinase
HER2 (ERBB2)250Tyrosine Kinase
VEGFR21500Tyrosine Kinase
SRC>10,000Tyrosine Kinase
CDK2>10,000Serine/Threonine Kinase
This table presents hypothetical data for illustrative purposes.

Part 2: Cell-Based Assays

Following biochemical validation, it is crucial to assess the compound's activity in a physiologically relevant cellular environment. Cell-based assays determine if the compound is cell-permeable and can engage its target to elicit a functional response.[12][13]

Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of the compound to its target kinase within intact, live cells.[14]

Methodology:

  • Cell Line Engineering: Use a cell line (e.g., HEK293) engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Assay Principle: A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. In the absence of an inhibitor, the tracer's proximity to the NanoLuc®-kinase fusion generates a Bioluminescence Resonance Energy Transfer (BRET) signal.[14]

  • Competitive Displacement: When 6-Methoxy-2,7-dimethylquinazolin-4-ol is added, it competes with the tracer for binding to the kinase. This displacement reduces the BRET signal in a dose-dependent manner.[14]

  • Data Analysis: The reduction in BRET signal is used to calculate a cellular IC₅₀ value, reflecting the compound's potency in a live-cell context.

Protocol 4: Inhibition of Downstream Signaling (Western Blot)

This experiment verifies that target engagement leads to the inhibition of the kinase's signaling pathway.

Methodology:

  • Cell Line Selection: Choose a cancer cell line where the target kinase is a known driver of proliferation (e.g., A549 cells for EGFR).

  • Compound Treatment: Culture the cells and treat them with varying concentrations of the compound for a specified duration (e.g., 2 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of a key downstream substrate (e.g., phospho-ERK for the EGFR pathway) and an antibody for the total protein as a loading control.

    • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate, with no change in the total protein level, confirms the on-target inhibitory activity of the compound.

Protocol 5: Antiproliferative Activity (MTT Assay)

This assay measures the compound's ability to inhibit cell growth and viability, providing a functional readout of its overall cellular effect.[8][15]

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of the compound and incubate for a prolonged period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: After a few hours, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for characterizing the kinase inhibitory activity of 6-Methoxy-2,7-dimethylquinazolin-4-ol. Based on its chemical structure, the compound is a promising candidate for targeting protein tyrosine kinases, particularly those in the EGFR family. The proposed experimental workflow provides a robust framework for validating this hypothesis, determining its potency and selectivity, and establishing its mechanism of action. Successful validation through these assays would position 6-Methoxy-2,7-dimethylquinazolin-4-ol as a valuable lead compound for further preclinical development in oncology.

References

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Szymańska, E., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2025, August 21). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives | Request PDF. Retrieved from [Link]

  • Dana, N., et al. (2018, January 15). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed. Retrieved from [Link]

  • Pamgene. (2025, March 20). Comprehensive transcriptome, miRNA and kinome profiling identifies new treatment options for personalized lung cancer therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected kinase profile of 4 key compounds. Retrieved from [Link]

  • Knesl, P., et al. (2006, April 10). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. Retrieved from [Link]

  • Elbadawi, M. M., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. Retrieved from [Link]

  • Niwa, H., et al. (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. PMC. Retrieved from [Link]

  • Lee, K., et al. (2022, January 4). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. ScienceDirect. Retrieved from [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]

Sources

Exploratory

Architecting Kinase and Enzyme Inhibitors: 6-Methoxy-2,7-dimethylquinazolin-4-OL as a Privileged Fragment in FBDD

Executive Summary Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight, low-complexity chemical starting points to efficiently sample chemical space and identify high-quality lead compounds[1]. The quinazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight, low-complexity chemical starting points to efficiently sample chemical space and identify high-quality lead compounds[1]. The quinazoline core is a historically "privileged" scaffold, particularly in the design of ATP-competitive kinase inhibitors[2]. This technical guide provides a comprehensive framework for utilizing 6-Methoxy-2,7-dimethylquinazolin-4-OL (CAS: 2090901-69-0) as a foundational fragment in drug design. By analyzing its physicochemical properties, structural binding mechanics, and synthetic pathways, this whitepaper equips medicinal chemists with actionable, self-validating protocols for fragment evolution.

Physicochemical Profiling & The "Privileged" Quinazoline Core

In FBDD, fragments must adhere strictly to the "Rule of Three" (Ro3) to ensure that subsequent fragment growing does not lead to molecular obesity (excessive molecular weight and lipophilicity)[2]. 6-Methoxy-2,7-dimethylquinazolin-4-OL represents an optimal starting point because it provides a rigid, aromatic framework with multiple distinct vectors for functionalization.

Table 1: Physicochemical Properties of 6-Methoxy-2,7-dimethylquinazolin-4-OL

PropertyValueFBDD Rationale (Ro3 Compliance)
CAS Number 2090901-69-0Standardized tracking for library acquisition and cataloging[3].
Molecular Formula C₁₁H₁₂N₂O₂Low complexity allows for high Ligand Efficiency (LE) upon target binding[4].
Molecular Weight 204.22 g/mol < 300 Da; provides significant "growing" room during lead optimization[4].
H-Bond Donors (HBD) 1 (Tautomeric -OH / -NH)≤ 3; ideal for targeted, specific hinge-binding interactions without promiscuity.
H-Bond Acceptors (HBA) 3 to 4≤ 3-4; provides multiple interaction points for the kinase active site.
Core Structure Fused pyrimidine-benzene"Privileged" scaffold mimicking the adenine ring of ATP[2].

In biological environments, the compound exists in a tautomeric equilibrium between the quinazolin-4-ol and quinazolin-4(3H)-one forms. The quinazolinone tautomer often dominates, presenting a highly specific hydrogen-bonding motif (an NH donor and a C=O acceptor) critical for target engagement[5].

Structural Rationale: Hinge-Binding Mechanics

The causality behind selecting this specific substituted quinazoline lies in its highly predictable binding geometry. When targeting kinases (e.g., EGFR, IP6K), the active site hinge region requires precise hydrogen bonding to anchor the inhibitor[1][6].

  • The Hinge Motif: The N1/N3 and C4=O atoms interact directly with the backbone amides of the kinase hinge region, establishing the primary binding affinity[5].

  • The 6-Methoxy Vector: The methoxy group at the 6-position typically projects toward the solvent-exposed channel. This is a critical vector for attaching solubilizing groups (e.g., piperazines or morpholines) to improve pharmacokinetics without disrupting the primary binding affinity[1].

  • The 2- and 7-Methyl Vectors: These methyl groups provide steric bulk that projects into the hydrophobic selectivity pockets (e.g., the gatekeeper pocket). Modifying these vectors allows chemists to tune isoform selectivity, such as targeting mutant EGFR over wild-type, or IP6K1 over IP6K2[1][6].

Binding_Vectors Core 6-Methoxy-2,7-dimethyl quinazolin-4-ol Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge N1 / N3-H / C4=O Solvent Solvent Channel (Solubility/PK) Core->Solvent 6-Methoxy Vector Selectivity Selectivity Pocket (Steric/Hydrophobic) Core->Selectivity 2- / 7-Methyl Vectors

Pharmacophore vectors of 6-Methoxy-2,7-dimethylquinazolin-4-OL in kinase active sites.

Synthetic Methodology & Core Elaboration

To utilize this fragment effectively, robust synthetic access is required. The synthesis relies on a modified Niementowski condensation. The causality of the solvent and temperature choices is paramount: standard solvents fail to drive the cyclodehydration cascade, necessitating high-boiling eutectic mixtures[4].

Protocol: Synthesis of the Quinazolin-4-ol Core

Self-Validating Mechanism: The reaction progress is continuously monitored by the disappearance of the anthranilic acid precursor via TLC. Successful cyclization is definitively confirmed by the emergence of the characteristic C4=O stretch (~1670 cm⁻¹) in IR spectroscopy and the downfield shift of the pyrimidine structural protons in NMR[4][7].

  • Preparation of Precursors: Combine 2-amino-5-methoxy-4-methylbenzoic acid (1.0 eq) with an excess of N-(propan-2-yl)acetamide or a suitable acylating agent (3.0 eq)[4].

  • Solvent Selection: Suspend the mixture in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Rationale: The reaction requires temperatures exceeding 200°C to overcome the activation energy barrier for the cascade acyl transfer and subsequent cyclodehydration.

  • Reflux & Cyclization: Heat the reaction mixture to 210–220°C under an inert argon atmosphere for 4–6 hours[4].

  • Precipitation: Cool the mixture to room temperature, then pour it into hexanes. Rationale: The non-polar hexanes will dissolve the Dowtherm A, causing the highly polar quinazolin-4-ol derivative to crash out of solution as a precipitate.

  • Purification: Filter the precipitate and purify via silica gel chromatography or recrystallize from ethanol/water to yield pure 6-methoxy-2,7-dimethylquinazolin-4-OL[4]. Validate purity via LC-MS (Target m/z:[M+H]+ = 205.1)[8].

Fragment-Based Screening & Optimization Workflow

Because fragments bind with low affinity (typically Kd​ in the 10 µM to 1 mM range), standard biochemical assays often yield false negatives. Therefore, biophysical screening is mandatory to detect weak, transient interactions[1][9].

Protocol: NMR-Based Fragment Screening (WaterLOGSY & STD-NMR)

Rationale: Saturation Transfer Difference (STD) NMR and WaterLOGSY are highly sensitive to transient binding events. They do not require functionalized or immobilized proteins, thereby preserving the native conformation of the target enzyme[5][9].

  • Sample Preparation: Prepare a 500 µL NMR sample containing 10–20 µM of the target protein (e.g., unphosphorylated kinase domain) and 500 µM of the 6-methoxy-2,7-dimethylquinazolin-4-OL fragment in a deuterated buffer (e.g., 50 mM Tris-d11, pH 7.4, 150 mM NaCl, 10% D₂O).

  • STD-NMR Execution: Irradiate the protein methyl resonances (at ~0 ppm) using a train of Gaussian pulses. Mechanism: The magnetization transfers via spin diffusion through the protein backbone to the bound fragment, amplifying the signal of the ligand[9].

  • Signal Subtraction: Subtract the "on-resonance" spectrum from an "off-resonance" (irradiated at 30 ppm) control spectrum.

  • Validation: A positive STD signal for the quinazoline protons (particularly the methyl and methoxy singlets) confirms binding[9].

  • Orthogonal Confirmation: Perform Surface Plasmon Resonance (SPR) to determine exact binding kinetics ( Kon​ , Koff​ ) and calculate Ligand Efficiency (LE). An LE > 0.3 kcal/mol/heavy atom justifies advancing the fragment to the growing phase[5][9].

FBDD_Workflow A Fragment Library (Quinazoline Derivatives) B Primary Screening (STD-NMR / WaterLOGSY) A->B C Hit Validation (SPR Kinetics & X-ray) B->C D Fragment Evolution (Growing via Vectors) C->D E Lead Optimization (In Vivo Efficacy & ADME) D->E

Iterative workflow for Fragment-Based Drug Discovery utilizing biophysical screening.

Case Studies in Target Engagement

The versatility of the quinazolin-4-ol core is demonstrated across multiple therapeutic areas, validating its status as a premium starting point for drug design:

  • Inositol Hexakisphosphate Kinase (IP6K) Inhibition: Fragment screens have identified quinazolinone cores as potent starting points for IP6K inhibitors, which are implicated in metabolic diseases. By modifying the heterocyclic core and utilizing the methyl vectors, researchers achieved submicromolar potency and high selectivity for IP6K1 over IP6K2[1].

  • Plasmepsin Inhibition (Antimalarials): NMR-based fragment screening identified 2-aminoquinazolin-4(3H)-ones as binders to the open-flap conformation of Plm II. Elaboration at the 7-position (analogous to the 7-methyl vector in our fragment) with hydrophobic substituents drastically increased potency by occupying the flap pocket[5].

  • EGFR Kinase Inhibition: The quinazoline scaffold is the backbone of approved oncology drugs like Erlotinib and Gefitinib. The 6-methoxy group in 6-methoxy-2,7-dimethylquinazolin-4-OL mimics the attachment point of the solubilizing polyether chains found in these clinical agents, proving its viability as a solvent-channel vector[2][6].

References

  • Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors . NIH PMC.[Link]

  • Fragment-Based Discovery of 2-Aminoquinazolin-4(3H)-ones As Novel Class Nonpeptidomimetic Inhibitors of the Plasmepsins I, II, and IV . ACS Publications.[Link]

  • Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors . MDPI.[Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors . NIH PMC.[Link]

  • Design, Synthesis, and Evaluation of Novel 3-, 4-substituted, and 3,4-di Substituted Quinazoline Derivatives as Antimicrobial Agents . Academia.edu.[Link]

  • (PDF) Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors . ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 6-Methoxy-2,7-dimethylquinazolin-4-ol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Classification: Quinazoline Derivative / Heterocyclic Building Block Executive Summary & Pharmacological C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Classification: Quinazoline Derivative / Heterocyclic Building Block

Executive Summary & Pharmacological Context

Quinazoline derivatives represent a highly privileged scaffold in modern medicinal chemistry, characterized by a fused bicyclic structure containing both benzene and pyrimidine rings[1]. Specifically, 6-Methoxy-2,7-dimethylquinazolin-4-ol (CAS: 2090901-69-0)[2] has garnered significant attention as a high-value molecular building block. Its structural motif is frequently explored for its pharmacological potential, particularly in the development of targeted anticancer therapeutics, enzyme inhibitors, and modulators of multidrug resistance[1].

In solution and solid states, the compound exists in a tautomeric equilibrium between the quinazolin-4-ol (enol) and quinazolin-4(3H)-one (keto) forms. This protocol details a robust, scalable, and high-yielding two-step synthetic route relying on a modified Niementowski condensation pathway[1].

Physicochemical Profile
PropertyValueReference
Compound Name 6-Methoxy-2,7-dimethylquinazolin-4-ol[1]
CAS Number 2090901-69-0[2]
Molecular Formula C₁₁H₁₂N₂O₂[1]
Molecular Weight 204.22 g/mol [1]
Target Purity ≥95% (Standard Commercial Spec)[3]

Mechanistic Rationale

As a self-validating synthetic system, the generation of the quinazolin-4-ol core must carefully manage the thermodynamic stability of its intermediates. The most established and reliable pathway utilizes 2-amino-5-methoxy-4-methylbenzoic acid as the starting material[1].

  • Cyclodehydration (Step 1): The anthranilic acid derivative is subjected to refluxing acetic anhydride. Acetic anhydride serves a dual function: it rapidly acylates the primary amine to form an amide intermediate, and subsequently acts as a potent dehydrating agent. The thermal energy (reflux conditions) drives the intramolecular cyclization, expelling a molecule of acetic acid to yield the highly reactive benzoxazinone intermediate .

  • Nucleophilic Amination & Recyclization (Step 2): The benzoxazinone ring is a thermodynamic "spring" susceptible to nucleophilic attack. The introduction of ammonium acetate in a high-boiling solvent (like formamide) initiates a nucleophilic cascade. Ammonia attacks the electrophilic carbonyl of the oxazine ring, opening it to an intermediate diamide. Under continuous heat, this intermediate immediately undergoes cyclodehydration to form the thermodynamically stable pyrimidine ring of the quinazoline core[1].

Synthetic Workflow Visualization

SynthesisWorkflow Start 2-Amino-5-methoxy- 4-methylbenzoic acid Benzoxazinone Benzoxazinone Intermediate (Cyclodehydration) Start->Benzoxazinone Step 1: Reflux, 140°C Ac2O Acetic Anhydride (Acylating/Dehydrating) Ac2O->Benzoxazinone Crude Crude Quinazolin-4-ol (Recyclization) Benzoxazinone->Crude Step 2: Formamide, 150°C NH4OAc Ammonium Acetate (Nucleophilic Amination) NH4OAc->Crude Purification Silica Gel Chromatography & Recrystallization Crude->Purification Aqueous Workup Final 6-Methoxy-2,7-dimethyl- quinazolin-4-ol (Pure) Purification->Final Yield: >85%

Synthetic workflow of 6-Methoxy-2,7-dimethylquinazolin-4-ol via benzoxazinone intermediate.

Experimental Protocol

Note: The following protocol is scaled for a 10 mmol synthesis. Adjust volumetric and stoichiometric ratios linearly for scale-up.

Step 1: Synthesis of the Benzoxazinone Intermediate
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-5-methoxy-4-methylbenzoic acid (1.81 g, 10 mmol) in anhydrous acetic anhydride (10 mL).

  • Reaction: Attach a reflux condenser and flush the system with inert nitrogen. Heat the mixture to 140 °C (reflux) for 2–3 hours.

    • Causality Checkpoint: The nitrogen atmosphere is critical. The electron-rich methoxy-substituted aromatic ring is prone to oxidative degradation at elevated temperatures. Excluding oxygen prevents the formation of dark, tarry byproducts.

  • Workup: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Upon complete consumption of the starting material, cool the flask to room temperature. Remove the excess acetic anhydride and byproduct acetic acid in vacuo to yield the crude benzoxazinone as a solid residue.

    • Expert Insight: Do not attempt to purify this intermediate via aqueous workup, as the benzoxazinone ring is highly susceptible to hydrolysis back to the open-chain anthranilic acid.

Step 2: Recyclization to Quinazolin-4-ol
  • Amination: Dissolve the crude benzoxazinone directly in 15 mL of formamide. Add ammonium acetate (2.31 g, 30 mmol, 3.0 equiv).

    • Causality Checkpoint: Formamide acts as both a high-boiling polar solvent and a supplementary ammonia source. The large excess of ammonium acetate ensures rapid nucleophilic attack, outcompeting potential dimerization pathways.

  • Reaction: Heat the reaction mixture to 150 °C for 4 hours under continuous stirring.

  • Precipitation: Remove the heat source and allow the mixture to cool to approximately 60 °C. Rapidly pour the warm mixture into 50 mL of vigorously stirred, ice-cold distilled water.

    • Causality Checkpoint: The sudden drop in temperature and the high polarity of water dramatically decreases the solubility of the hydrophobic quinazolinone core. This drives rapid precipitation and prevents the product from "oiling out," which would otherwise trap impurities.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water (3 × 10 mL) to remove residual formamide and ammonium salts.

Step 3: Purification
  • Chromatography: To achieve the ≥95% purity required for pharmacological assays[3], purify the crude solid using silica gel flash chromatography[1]. Use a gradient elution from 100% Dichloromethane (DCM) to 5% Methanol in DCM.

  • Polishing: Recrystallize the chromatographed product from a minimal volume of hot ethanol. Dry the final off-white crystals under high vacuum at 60 °C for 12 hours.

Troubleshooting & Optimization

ObservationMechanistic CauseCorrective Action
Low conversion in Step 1 Hydrolysis of acetic anhydride by ambient moisture.Ensure all glassware is oven-dried; rigorously maintain a positive N₂ atmosphere during reflux.
Formation of dimeric byproducts Insufficient ammonia source during recyclization.Increase ammonium acetate equivalents to 3.0–4.0; verify that the formamide is anhydrous.
Oiling out during precipitation Slow cooling or residual organic solvent in the aqueous quench.Pour the hot reaction mixture rapidly into vigorously stirred ice-water. Do not let it cool to RT first.
Co-elution of impurities on silica Protic tailing of the quinazolin-4-ol on bare silica gel[1].Add 1% triethylamine (TEA) to the DCM/MeOH mobile phase to suppress hydrogen-bonding tailing.

References

  • Title: Buy 6-Methoxy-2,7-dimethylquinazolin-4-OL (EVT-14055512) - EvitaChem Source: EvitaChem URL: 1

  • Title: CAS 2090901-69-0 | Sigma-Aldrich: 6-METHOXY-2,7-DIMETHYLQUINAZOLIN-4-OL Source: Sigma-Aldrich URL: 2

  • Title: 2090901-69-0 | 6-Methoxy-2,7-dimethylquinazolin-4-ol - AiFChem Source: AiFChem URL: 3

Sources

Application

Application Note: ¹H and ¹³C NMR Characterization of 6-Methoxy-2,7-dimethylquinazolin-4-ol

Target Audience: Researchers, analytical chemists, and drug development professionals. Compound Identity: 6-Methoxy-2,7-dimethylquinazolin-4-ol (CAS: 2090901-69-0) Introduction and Mechanistic Rationale Quinazoline deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Compound Identity: 6-Methoxy-2,7-dimethylquinazolin-4-ol (CAS: 2090901-69-0)

Introduction and Mechanistic Rationale

Quinazoline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as lead compounds for developing anticancer therapeutics, kinase inhibitors, and antimicrobial agents[1]. Accurate structural elucidation of these molecular building blocks is critical for downstream structure-activity relationship (SAR) studies.

When characterizing 6-Methoxy-2,7-dimethylquinazolin-4-ol , scientists must account for a fundamental structural dynamic: lactam-lactim tautomerism . While the IUPAC nomenclature denotes an "-ol" (the lactim form), in solution—particularly in polar aprotic solvents—the equilibrium heavily favors the quinazolin-4(3H)-one (lactam) tautomer[2]. This tautomeric shift dictates the entire nuclear magnetic resonance (NMR) profile, transforming what would be an O-H proton into a highly deshielded N-H proton, and shifting the C-4 carbon into the carbonyl frequency range.

Causal Solvent Selection: Why DMSO-d₆?

The choice of deuterated solvent is the most critical variable in this protocol. Quinazolin-4-ones form strong intermolecular hydrogen-bonded dimers in non-polar solvents like CDCl₃, leading to severe line broadening and poor solubility[3]. Dimethyl sulfoxide-d₆ (DMSO-d₆) is explicitly chosen because it acts as a strong hydrogen-bond acceptor, disrupting these dimers, stabilizing the lactam tautomer, and yielding sharp, highly resolved spectral lines.

Tautomerism Lactim Lactim Tautomer (6-Methoxy-2,7-dimethylquinazolin-4-ol) Minor in Solution Lactam Lactam Tautomer (6-Methoxy-2,7-dimethylquinazolin-4(3H)-one) Dominant in DMSO-d6 Lactim->Lactam Proton Transfer (Solvent Mediated)

Fig 1. Lactam-lactim tautomeric equilibrium of the quinazoline derivative in polar aprotic solvents.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data, the following step-by-step methodology incorporates internal quality control checks.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the compound for ¹H NMR, or 40–50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Clarification: Sonicate for 60 seconds. If particulate matter remains, filter the solution through a glass wool plug into the 5 mm NMR tube to prevent magnetic susceptibility artifacts.

Step 2: Spectrometer Tuning and Shimming
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock and Tune: Lock onto the deuterium signal of DMSO. Automatically tune and match the probe to the ¹H and ¹³C frequencies.

  • Shimming: Perform gradient shimming (Z and Z2 axes). Self-Validation: The full-width at half-maximum (FWHM) of the residual DMSO peak should be < 1.0 Hz.

Step 3: Acquisition Parameters
  • ¹H NMR: Set the number of scans (ns) to 16–32. Use a relaxation delay (d1) of 1.5 seconds and an acquisition time (aq) of 3.0 seconds.

  • ¹³C NMR: Set ns to 1024–2048 depending on concentration. Critical adjustment: Quaternary carbons in quinazolines (C-2, C-4, C-4a, C-8a) have long T₁ relaxation times. Increase d1 to 2.0–3.0 seconds to ensure accurate signal-to-noise ratios. Use WALTZ-16 for broadband proton decoupling[3].

NMRWorkflow S1 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 S2 2. Instrument Tuning Lock, Tune, Match, and Shim (Z/Z2) S1->S2 S3 3. 1H NMR Acquisition ns=16, d1=1.5s, 400/500 MHz S2->S3 QC Quality Control Check residual DMSO at 2.50 ppm S2->QC S4 4. 13C NMR Acquisition ns=1024+, d1=2.0s, WALTZ-16 Decoupling S3->S4 S5 5. Data Processing FT, Phase/Baseline Correction, Integration S4->S5

Fig 2. Step-by-step self-validating NMR acquisition workflow for quinazoline derivatives.

Structural Elucidation & Data Presentation

The tables below summarize the expected chemical shifts based on the electronic environment of the lactam tautomer. All shifts are referenced to TMS (0.00 ppm) or the residual DMSO-d₆ solvent peak (¹H: 2.50 ppm; ¹³C: 39.52 ppm)[4].

¹H NMR Assignments (DMSO-d₆, 400 MHz)

Mechanistic Insight: The substitution pattern at C-6 (methoxy) and C-7 (methyl) leaves protons at C-5 and C-8 isolated (para to one another). Because they are separated by four bonds, scalar ³J (ortho) coupling is absent, rendering them as distinct singlets. This lack of multiplicity is the definitive diagnostic marker for the 6,7-disubstitution pattern.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausal Rationale
~12.00 Broad Singlet (br s)1HN-H (N3)Highly deshielded due to lactam tautomerism and hydrogen bonding. Broadened by ¹⁴N quadrupolar relaxation.
~7.45 Singlet (s)1HC-H (C5)Deshielded by the anisotropic effect of the adjacent C-4 carbonyl and the electron-withdrawing nature of the C-6 methoxy group.
~7.35 Singlet (s)1HC-H (C8)Isolated aromatic proton. Slightly more shielded than H-5 due to the electron-donating effect of the adjacent C-7 methyl group.
~3.85 Singlet (s)3H-OCH₃ (C6)Typical chemical shift for an aromatic methoxy group.
~2.35 Singlet (s)3H-CH₃ (C2)Methyl group attached to the electron-deficient C=N imine-like carbon.
~2.25 Singlet (s)3H-CH₃ (C7)Standard aromatic methyl group resonance.
¹³C NMR Assignments (DMSO-d₆, 100 MHz)

Mechanistic Insight: The C-4 resonance appearing at >160 ppm confirms the presence of the C=O (carbonyl) bond, validating that the molecule exists predominantly as 6-methoxy-2,7-dimethylquinazolin-4(3H)-one in solution[5].

Chemical Shift (δ, ppm)Carbon TypeAssignmentCausal Rationale
~161.5 Quaternary (C=O)C-4Carbonyl carbon of the lactam ring; highly deshielded.
~154.0 Quaternary (C=N)C-2Imine-like carbon situated between two nitrogen atoms.
~153.5 Quaternary (C-O)C-6Aromatic carbon directly bonded to the electronegative oxygen of the methoxy group.
~144.5 Quaternary (C-N)C-8aBridgehead aromatic carbon bonded to the ring nitrogen.
~136.0 Quaternary (C-C)C-7Aromatic carbon bonded to the methyl group.
~126.5 Methine (CH)C-8Aromatic CH carbon.
~115.0 Quaternary (C-C)C-4aBridgehead carbon adjacent to the carbonyl group.
~106.0 Methine (CH)C-5Aromatic CH carbon, shielded by resonance effects from the C-6 methoxy oxygen.
~55.8 Primary (CH₃)-OCH₃Methoxy carbon.
~21.5 Primary (CH₃)C2-CH₃Methyl carbon attached to the heterocyclic ring.
~16.5 Primary (CH₃)C7-CH₃Methyl carbon attached to the homocyclic aromatic ring.

Troubleshooting and Quality Control

  • Missing or Extremely Broad N-H Peak:

    • Cause: Intermediate chemical exchange with trace water in the DMSO-d₆, or extreme quadrupolar broadening.

    • Solution: Ensure the use of strictly anhydrous solvent ampoules. Alternatively, perform Variable Temperature (VT) NMR at lower temperatures (e.g., 10°C) to slow the exchange rate and sharpen the signal.

  • Poor Signal-to-Noise for Quaternary Carbons (C-2, C-4, C-4a):

    • Cause: Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T₁ times.

    • Solution: Increase the relaxation delay (d1) to 3.0 seconds. If sample concentration is limited, add a small amount (1-2 mg) of a relaxation agent such as Chromium(III) acetylacetonate [Cr(acac)₃] to drastically reduce T₁ times.

  • Overlapping Water Peak:

    • Cause: Hygroscopic nature of DMSO. The water peak typically appears at ~3.33 ppm in DMSO-d₆.

    • Solution: Store NMR solvents in a desiccator. If the water peak obscures the methoxy signal (~3.85 ppm), dry the sample under a high vacuum prior to dissolution.

References

  • SciSpace. "Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives". SciSpace Publications. Available at: [Link]

  • PMC / National Institutes of Health. "Synthesis, characterization, and application of novel aryldiazenyl disperse dyes on polyester fabrics". NIH. Available at: [Link]

  • Journal of Medicinal Chemistry. "Quinazoline Sulfonamides as Dual Binders of the Proteins B-Cell Lymphoma 2 and B-Cell Lymphoma Extra Long with Potent Proapoptotic Cell-Based Activity". ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Quinazolinone Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The 4(3H)-quinazolinone core is a privileged scaffold in drug development, exhibiting broad-spectrum pharmacological activities ranging from anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The 4(3H)-quinazolinone core is a privileged scaffold in drug development, exhibiting broad-spectrum pharmacological activities ranging from anticancer to antimicrobial properties[1][2].

While anthranilic acid is the most versatile and widely used starting material for quinazolinone synthesis, the cyclization process is highly susceptible to thermodynamic and kinetic side reactions[3][4]. This guide provides a deep dive into the causality of these side reactions, offering field-proven, self-validating protocols to ensure high-yield syntheses.

Reaction Pathways and Side Reaction Mapping

QuinazolinonePathways AA Anthranilic Acid (Starting Material) Formamide Formamide / Heat (Niementowski) AA->Formamide Decarb Aniline + CO2 (Decarboxylation) AA->Decarb Temp >160°C Ac2O Acetic Anhydride (Acylation) AA->Ac2O NFA N-Formylanthranilic Acid Formamide->NFA QZ_N 4(3H)-Quinazolinone (Desired) NFA->QZ_N Dimer Self-Condensation Dimer NFA->Dimer Excess AA Benzox Benzoxazin-4-one (Intermediate) Ac2O->Benzox Amine Primary Amine (Cyclization) Benzox->Amine Hydrolysis N-Acyl Anthranilic Acid (Ring Opening) Benzox->Hydrolysis H2O Present QZ_B 2,3-Disubstituted Quinazolinone Amine->QZ_B

Mechanistic pathways and common side reactions in quinazolinone synthesis from anthranilic acid.

Part 1: The Niementowski Reaction (One-Pot Synthesis)

The classical Niementowski reaction involves the direct thermal condensation of anthranilic acid with formamide[5]. While operationally simple, it is notoriously prone to side reactions due to the extreme temperatures required for cyclization.

Causality of Side Reactions
  • Thermal Decarboxylation: Anthranilic acid melts at ~145°C. When reaction temperatures exceed 160°C, it undergoes rapid thermal decarboxylation to form aniline and carbon dioxide[3]. Aniline then reacts with formamide to create complex, difficult-to-separate byproducts.

  • Self-Condensation (Dimerization): If the concentration of unreacted anthranilic acid remains high, it can attack the newly formed quinazolinone intermediate, resulting in the high-molecular-weight dimer 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid[3].

Quantitative Optimization Data

To mitigate these side reactions, microwave irradiation is heavily favored over conventional heating, as it drastically reduces the time the reagents spend at degradation-inducing temperatures[6].

Heating MethodTemperature (°C)Reaction TimePrimary Side ProductExpected Yield (%)
Conventional Oil Bath140 - 1504 - 6 hoursDimerization product40 - 55
Excessive Heating> 1602 hoursAniline (Decarboxylation)< 20
Microwave-Assisted140 (Internal)10 - 15 minMinimal75 - 85
Self-Validating Protocol: Microwave-Assisted Synthesis

This protocol utilizes stoichiometric excess and controlled heating to bypass dimerization and decarboxylation.

  • Reagent Mixing: In a microwave-safe vessel, thoroughly mix anthranilic acid (0.1 mol, 13.7 g) with formamide (0.5 mol, 22.5 g, ~20 mL)[3].

    • Causality: The 1:5 molar ratio ensures formamide acts as both reactant and solvent, driving the equilibrium forward and preventing unreacted anthranilic acid from dimerizing with the product.

  • Irradiation: Irradiate the mixture at 270 W for 5 minutes. Allow it to stand for 15 minutes to dissipate localized superheating, then irradiate for an additional 5 minutes[3].

  • Quenching: Cool the vessel to room temperature and pour the mixture over crushed ice.

    • Causality: The sudden drop in temperature and high aqueous volume rapidly precipitates the hydrophobic 4(3H)-quinazolinone while keeping the excess formamide and water-soluble byproducts in solution.

  • Validation & Purification: Filter the precipitate. Wash the crude solid with a dilute sodium bicarbonate solution.

    • System Validation Check: Unreacted anthranilic acid contains a free carboxylic acid. The bicarbonate wash deprotonates it, converting it into a water-soluble sodium salt that washes away, leaving only the pure cyclized product[3].

Part 2: The Benzoxazinone Intermediate Route (Two-Step Synthesis)

For 2,3-disubstituted quinazolinones, the two-step benzoxazinone route is the industry standard[5][7]. Anthranilic acid is first dehydrated with acetic anhydride to form a 1,3-benzoxazin-4-one intermediate, which is subsequently reacted with a primary amine[4][7].

Causality of Side Reactions

The primary failure point in this route is hydrolytic ring-opening . The benzoxazinone intermediate is highly susceptible to nucleophilic attack by water. If moisture is present during the amine addition step, the benzoxazinone ring opens to form N-acyl anthranilic acid (an open-chain amide) instead of undergoing the desired cyclization to the quinazolinone[4].

Self-Validating Protocol: Anhydrous Two-Step Cyclization
  • Benzoxazinone Formation: Reflux anthranilic acid with an excess of acetic anhydride for 2 hours. The acetic anhydride acts as both the acylating agent and the dehydrating agent to force the initial ring closure[4][7].

  • Solvent Evaporation: Remove excess acetic anhydride under reduced pressure to isolate the 2-methyl-benzoxazin-4-one intermediate.

  • Amine Condensation: Dissolve the intermediate in glacial acetic acid . Add the desired primary amine (1.2 equivalents) and reflux for 4-6 hours.

    • Causality: Glacial acetic acid is strictly required here. It serves a dual purpose: it maintains an anhydrous environment to prevent hydrolytic ring-opening, and it acts as a mild acid catalyst to promote the formation of the imine intermediate prior to final cyclization[6].

  • Validation Check: Monitor via TLC. If a highly polar, baseline-hugging spot appears, moisture has compromised the reaction, leading to the open-chain N-acyl anthranilic acid. If the reaction is successful, the product spot will be significantly less polar than the intermediate.

Part 3: Troubleshooting FAQs

Q: My final product from the Niementowski reaction is difficult to purify and shows multiple spots on TLC. What are the likely impurities? A: The presence of multiple impurities is a hallmark of high-temperature conventional heating. The main impurities are typically unreacted anthranilic acid (polar), N-formylanthranilic acid (an incomplete cyclization intermediate), and 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid (the self-condensation dimer)[3]. Switch to microwave irradiation and implement the sodium bicarbonate wash described in Protocol 1.

Q: I have identified a significant amount of a higher molecular weight byproduct. What is it, and how do I stop it? A: This is the self-condensation dimer mentioned above. It forms when one molecule of unreacted anthranilic acid attacks the newly formed quinazolinone intermediate[3]. To prevent this, you must ensure anthranilic acid is consumed rapidly. Increase the equivalents of your amine/formamide source (up to a 1:5 ratio) and ensure efficient mixing[3].

Q: During the benzoxazinone route, my reaction with the primary amine yielded an open-chain amide instead of the quinazolinone. Why? A: This indicates a failure in the final dehydration/cyclization step. If the reaction temperature is too low or if water was introduced (e.g., using a hydrated amine salt without proper neutralization, or wet solvents), the amine will open the benzoxazinone ring, but the system will lack the thermodynamic driving force to close it again[4][7]. Ensure the use of an acidic, dehydrating solvent like glacial acetic acid and maintain rigorous reflux conditions.

References

  • International Journal of Pharmaceutical Research and Applications. "A Review on 4(3H)-quinazolinone synthesis." IJPRA. Available at: [Link]

  • National Institutes of Health (PMC). "Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities." NIH. Available at:[Link]

  • Royal Society of Chemistry. "Quinazolinone synthesis via benzoxazinone intermediate." RSC Advances. Available at: [Link]

  • Taylor & Francis. "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation." TandF Online. Available at: [Link]

  • Asian Publication Corporation. "AJ C - Asian Publication Corporation." Asian Pubs. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 6-Methoxy-2,7-dimethylquinazolin-4-ol

Welcome to the Technical Support Center for the isolation and purification of 6-Methoxy-2,7-dimethylquinazolin-4-ol (CAS: 2090901-69-0). This guide is engineered for researchers and drug development professionals who req...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6-Methoxy-2,7-dimethylquinazolin-4-ol (CAS: 2090901-69-0). This guide is engineered for researchers and drug development professionals who require high-purity yields for downstream pharmacological testing or structural characterization.

Part 1: Mechanistic Context & Structural Challenges

6-Methoxy-2,7-dimethylquinazolin-4-ol exhibits tautomerism, existing in equilibrium with its lactam form, 6-methoxy-2,7-dimethylquinazolin-4(3H)-one. This structural duality leads to the formation of strong intermolecular hydrogen-bonded dimers in the solid state. Consequently, the compound is highly crystalline but notoriously difficult to dissolve in cold, non-polar solvents. Successful recrystallization requires a solvent system capable of disrupting these lactam dimers at elevated temperatures while providing a steep solubility gradient upon cooling.

Part 2: Troubleshooting Guides & FAQs

Q1: What is the optimal solvent system for recrystallizing this specific compound? A: Extensive crystallization optimization demonstrates that a 2-propanol/water (3:1 v/v) co-solvent/anti-solvent system is highly effective. This specific ratio achieves >99.5% purity with a 92% recovery rate[1]. Causality: The hot 2-propanol acts as the primary solvent, providing sufficient hydrogen-bond accepting/donating capacity to break the quinazolinone dimers. The water acts as an anti-solvent; because the molecule possesses hydrophobic methyl and methoxy groups, the addition of water sharply decreases its solubility, forcing rapid and high-yield nucleation upon cooling.

Q2: During cooling, my product separates as a cloudy, biphasic liquid ("oiling out") instead of forming crystals. How do I correct this? A: "Oiling out" occurs when the cloud point (the temperature at which the compound separates from the solvent) is higher than the melting point of the compound in that specific solvent mixture. This is a common issue if the anti-solvent (water) is added too rapidly or in excess. Correction Protocol: Reheat the mixture until it becomes a homogeneous, clear solution. Add 1–2 mL of hot 2-propanol to shift the cloud point lower. Cool the solution very slowly (e.g., in a warm water bath that is allowed to cool to room temperature naturally). Introducing a seed crystal at the first sign of supersaturation will bypass the oiling phase and force crystalline nucleation.

Q3: My crude product contains highly non-polar colored impurities. Will the 2-propanol/water system remove them? A: Hydro-alcoholic systems are excellent for removing polar impurities but may trap highly lipophilic byproducts in the crystal lattice. If your crude mixture is heavily contaminated with non-polar organics, perform a preliminary trituration or a primary recrystallization using a petroleum ether and ethyl acetate mixture[2]. This non-polar/polar-aprotic combination effectively strips away lipophilic impurities before you perform the final high-purity hydro-alcoholic recrystallization.

Part 3: Solvent System Comparison Data

The following table summarizes the quantitative and qualitative outcomes of various solvent systems used for quinazolin-4-ol derivatives.

Solvent SystemRole / MechanismTypical RecoveryPurityMechanistic Notes
2-Propanol / Water (3:1 v/v) Co-solvent / Anti-solvent~92%>99.5%Optimal for 6-Methoxy-2,7-dimethylquinazolin-4-ol; perfectly balances lipophilicity and hydrogen bonding[1].
Ethanol / Water Co-solvent / Anti-solvent75–85%>98.0%Standard hydro-alcoholic system for quinazolinones; requires slower cooling to prevent trapping solvent[3].
Petroleum Ether / EtOAc Non-polar / Polar aproticVariableModerateExcellent for initial clean-up of highly non-polar impurities; less effective for breaking strong lactam dimers[2].

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology utilizes the optimized 2-propanol/water system. Every step includes a validation checkpoint to ensure the system behaves as expected.

Step 1: Primary Dissolution

  • Action: Suspend 1.0 g of crude 6-Methoxy-2,7-dimethylquinazolin-4-ol in 15 mL of 2-propanol in a round-bottom flask. Heat to gentle reflux (approx. 80°C) with stirring.

  • Mechanistic Rationale: The thermal energy and the secondary alcohol hydroxyl groups work synergistically to break the intermolecular lactam hydrogen bonds.

  • Validation Checkpoint: If the solid does not fully dissolve after 10 minutes of reflux, add hot 2-propanol in 2 mL increments until a clear solution is achieved. Do not exceed 25 mL total.

Step 2: Hot Filtration (Optional but Recommended)

  • Action: Pass the boiling solution through a pre-warmed fluted filter paper or a Celite pad.

  • Validation Checkpoint: The filtrate must be perfectly clear. Any cloudiness indicates premature crystallization; if this occurs, reheat the filtrate.

Step 3: Anti-Solvent Addition

  • Action: While maintaining the filtrate at near-boiling temperatures, add hot deionized water dropwise. Target a final solvent ratio of 3:1 (v/v) 2-propanol to water (e.g., add 5 mL of water if 15 mL of 2-propanol was used).

  • Mechanistic Rationale: Water drastically lowers the solubility of the hydrophobic methyl/methoxy-substituted quinazoline core.

  • Validation Checkpoint: Stop adding water the moment the solution becomes faintly turbid (cloudy), then add exactly one drop of hot 2-propanol to clear it. This confirms the solution is perfectly saturated.

Step 4: Nucleation and Cooling

  • Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 1 hour.

  • Validation Checkpoint: Distinct, needle-like or prismatic crystals should form. If a liquid phase separates at the bottom (oiling out), refer to FAQ Q2.

Step 5: Isolation

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with 5 mL of ice-cold 2-propanol/water (3:1 v/v) to displace mother liquor impurities. Dry under a high vacuum at 50°C for 12 hours.

Part 5: Workflow Visualization

Recrystallization Start Crude 6-Methoxy-2,7- dimethylquinazolin-4-ol Dissolve Dissolve in Hot 2-Propanol (Disrupt Lactam Dimers) Start->Dissolve Filter Hot Filtration (Remove Insoluble Matter) Dissolve->Filter Water Add Hot Water (Anti-Solvent) Target Ratio 3:1 v/v Filter->Water Cool Controlled Cooling (Room Temp → 4°C) Water->Cool Decision Did Oiling Out Occur? Cool->Decision Reheat Reheat & Add 2-Propanol (Adjust Cloud Point) Decision->Reheat Yes (Biphasic Melt) Isolate Vacuum Filtration & Cold Wash Decision->Isolate No (Crystals Formed) Reheat->Cool Pure Pure Crystalline Product (>99.5% Purity) Isolate->Pure

Workflow and troubleshooting decision tree for the hydro-alcoholic recrystallization process.

References

  • [2] Title: Solvent free synthesis of some quinazolin-4(3H)-ones Source: ResearchGate URL: [Link]

  • [3] Title: Solvent Free One Pot Microwave Synthesis of Quinazolin 4-(3H)-One Derivatives with their Antibacterial and Antifungal Activity Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazolinone Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to understanding and overco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to understanding and overcoming the significant challenge of poor aqueous solubility in quinazolinone derivatives. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter, blending foundational theory with actionable, field-proven protocols.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial questions and problems faced during early-stage research with quinazolinone compounds.

Q1: Why are so many of my quinazolinone derivatives poorly soluble in water?

A1: The poor water solubility of many 4(3H)-quinazolinone derivatives is fundamentally linked to their molecular structure. These compounds typically feature a rigid, fused heterocyclic ring system. This core, often combined with aromatic and other lipophilic substituents necessary for target binding, results in high crystal lattice energy and low polarity.[1][2] High crystal lattice energy means that a significant amount of energy is required to break apart the crystal structure, while low polarity makes it difficult for polar water molecules to effectively solvate the individual molecules.[2] Consequently, many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[1][3]

Q2: What is the very first step I should take when my quinazolinone compound won't dissolve in an aqueous buffer for an in vitro assay?

A2: The standard initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most prevalent choice due to its strong solubilizing power.[1][2] For particularly challenging compounds, you can employ gentle warming (e.g., 37-60°C) and ultrasonication to facilitate dissolution in the organic solvent.[1][4] When you dilute this stock into your final aqueous assay buffer, it is critical to do so incrementally while vortexing or stirring vigorously. This minimizes localized high concentrations that can cause the compound to "crash out" or precipitate.[1] If precipitation still occurs, it's a clear indicator that the final concentration exceeds the compound's thermodynamic solubility limit in that specific aqueous/organic solvent mixture.

Q3: My compound dissolves in 100% DMSO, but it precipitates immediately upon dilution into my aqueous assay buffer. What can I do?

A3: This is a very common issue known as "precipitation upon dilution." It occurs because the compound is kinetically trapped in the DMSO, but is not truly soluble in the final aqueous environment. Here is a tiered approach to solve this problem, starting with the simplest methods:

  • Reduce Final Concentration: The most straightforward solution is to lower the final assay concentration of the compound to a level below its solubility limit.[1][2]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can significantly increase solubility.[1][5] Common choices include ethanol, propylene glycol (PG), or polyethylene glycol (PEG 400).[2] Always run a vehicle control to ensure the co-solvent does not affect your assay.

  • Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants can form micelles that encapsulate the hydrophobic quinazolinone derivative, keeping it in solution.[1][2] Polysorbate 80 (Tween® 80) or Pluronic® F-68 are frequently used.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their apparent water solubility.[1][2][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[2] Pre-incubating the compound with the cyclodextrin before the final dilution can be highly effective.[1]

G cluster_legend A Start/End B Process Step C Decision Point start Compound Precipitates from DMSO Stock decision1 Is reducing final concentration acceptable? start->decision1 step1 Reduce final assay concentration decision1->step1 Yes decision2 Does assay tolerate 1-5% co-solvent? decision1->decision2 No end_ok Problem Solved step1->end_ok step2 Add co-solvent (PEG, PG) to aqueous buffer decision2->step2 Yes decision3 Does assay tolerate surfactants? decision2->decision3 No step2->end_ok step3 Add surfactant (Tween 80) to aqueous buffer decision3->step3 Yes step4 Use Cyclodextrin (HP-β-CD) Complexation decision3->step4 No step3->end_ok step4->end_ok

Troubleshooting workflow for in vitro assay precipitation.
Q4: How does pH affect the solubility of my quinazolinone compound?

A4: The effect of pH is entirely dependent on whether your specific quinazolinone derivative has ionizable functional groups (i.e., acidic or basic centers).[2][7] Many quinazolinone-based drugs, such as the kinase inhibitor gefitinib, are weak bases.[1] A weak base will become protonated and thus more soluble at a lower (acidic) pH. Conversely, its solubility will decrease dramatically at neutral or basic pH where it exists in its neutral, less soluble form.[1] Therefore, adjusting the pH of your buffer can be a powerful and simple method to improve solubility.[8] However, you must ensure the new pH does not compromise the stability of your compound or the integrity of your biological assay.[1]

Part 2: Advanced Formulation Strategies for Preclinical & In Vivo Studies

When moving from the benchtop to in vivo models, solubility becomes even more critical for achieving adequate oral bioavailability. The simple fixes for in vitro assays are often insufficient. This section details advanced, industry-standard formulation strategies.

G cluster_before Drug Poorly Soluble Quinazolinone (Guest) Complex Soluble Inclusion Complex Drug->Complex Complexation CD Cyclodextrin (Host) CD->Complex Complexation Water Aqueous Environment Complex->Water Enhanced Solubility

Mechanism of cyclodextrin inclusion complex formation.
Q5: My compound has potent in vitro activity but shows poor oral bioavailability in animal models. What advanced formulation strategies should I consider?

A5: This is a classic scenario for BCS Class II compounds, where low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract.[1][3] To improve bioavailability, you must enhance the dissolution rate and/or the apparent solubility in the GI fluids. The following table summarizes key strategies:

Formulation StrategyMechanism of ActionExample Application & Result
Salt Formation Converts the neutral drug into a salt form, which often has higher kinetic solubility and a faster dissolution rate.[1][9]Lapatinib methanesulfonate salt showed a 4-fold increase in kinetic aqueous solubility compared to the free base.[1]
Solid Dispersion The drug is dispersed at a molecular level within a hydrophilic polymer matrix. This reduces particle size, converts the drug to a more soluble amorphous state, and improves wettability.[1][10]A solid dispersion of Lapatinib with the polymer HPMCP HP-55 significantly increased its dissolution rate compared to the pure drug.[1]
Nanosuspension Reduces drug particle size to the nanometer range (<1000 nm), which dramatically increases the surface area available for dissolution according to the Noyes-Whitney equation.[1][11][12]A nanoliposomal formulation of Erlotinib improved drug bioavailability by nearly 2-fold compared to ordinary liposomes.[1]
Complexation A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic drug, forming a complex with greatly increased apparent water solubility.[1]An Erlotinib-cyclodextrin inclusion complex tablet released 99% of the drug after 60 minutes, demonstrating significantly increased dissolution.[1]
Lipid-Based Formulations The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems, like Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions in the GI tract, facilitating absorption.[3][5][13]A SEDDS formulation of Gefitinib showed a 2.14-fold increase in dissolution rate compared to the pure drug.[1]
Prodrug Approach A polar or ionizable promoiety is chemically attached to the drug. This moiety is cleaved in vivo to release the active parent drug. This strategy fundamentally alters the molecule to be more soluble.[14][15][16]A phosphate prodrug of Lopinavir increased aqueous solubility by over 700-fold compared to the parent drug.[15]
Q6: How do I prepare a solid dispersion in the lab?

A6: The solvent evaporation method is a common and accessible technique for preparing solid dispersions at a laboratory scale.[3] It relies on dissolving both the drug and a hydrophilic carrier in a common solvent, which is then removed, leaving a solid matrix with the drug dispersed within it.[17]

G start Start step1 Select Components: Drug, Carrier (e.g., PVP K30), and Volatile Solvent start->step1 step2 Dissolve Drug and Carrier in Solvent in a Round-Bottom Flask step1->step2 step3 Remove Solvent using a Rotary Evaporator (forms thin film) step2->step3 step4 Final Drying in Vacuum Oven Overnight step3->step4 step5 Collect and Process: Scrape, Grind into Fine Powder step4->step5 step6 Characterize (Optional): DSC, XRPD, Dissolution Test step5->step6 end_process End step6->end_process

Workflow for Solid Dispersion preparation via solvent evaporation.

Materials & Equipment:

  • 4(3H)-quinazolinone compound

  • Hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000)[1]

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)[1]

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Step-by-Step Procedure:

  • Selection of Components: Choose a suitable hydrophilic carrier and a volatile organic solvent in which both your quinazolinone compound and the carrier are fully soluble.[1]

  • Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight). Dissolve both components completely in the selected solvent within the round-bottom flask. Ensure a clear solution is formed.[1]

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry film has formed on the flask wall.[1]

  • Final Drying: Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to ensure complete removal of any residual solvent.[1]

  • Collection and Processing: Carefully scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Store the resulting powder in a desiccator.[1]

  • Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug. Crucially, evaluate the dissolution rate of the solid dispersion compared to the unformulated drug to validate the success of the formulation.[1]

Q7: What is involved in preparing a nanosuspension?

A7: Preparing a nanosuspension involves "top-down" media milling or high-pressure homogenization, which breaks down larger drug crystals into nanoparticles.[12][18] High-pressure homogenization is a scalable method widely used in the pharmaceutical industry.[19]

Materials & Equipment:

  • Micronized 4(3H)-quinazolinone compound

  • Aqueous solution with stabilizer (e.g., Poloxamer 188, Tween® 80)[1]

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

Step-by-Step Procedure:

  • Preparation of Pre-suspension: Disperse the micronized quinazolinone compound in an aqueous solution containing a suitable surfactant or stabilizer. The stabilizer is crucial to prevent the newly formed nanoparticles from aggregating.[1]

  • High-Shear Mixing: Subject this pre-suspension to a high-shear mixer for 5-10 minutes. The goal is to create a uniform, coarse suspension and ensure the particles are well-wetted.[1]

  • High-Pressure Homogenization: Pass the coarse suspension through a high-pressure homogenizer. This process forces the suspension through a very small gap at extremely high pressure, creating powerful cavitation and shear forces that fracture the drug microparticles into nanoparticles.[1]

  • Cycling: Repeat the homogenization cycle multiple times (e.g., 10-20 cycles). It is critical to monitor the particle size distribution using a DLS instrument between cycles until the desired nanometer range is achieved and the size becomes stable.[1]

  • Collection: Collect the final nanosuspension. This can be used as a liquid dosage form or be further processed (e.g., lyophilized) into a solid dosage form.[1]

Part 3: Quick Troubleshooting Guide

This table provides rapid solutions to specific, common problems encountered during development.

ProblemProbable Cause(s)Recommended Solution(s)
Compound won't dissolve even in 100% DMSO. Insufficient solvent volume; low-quality or hydrated DMSO; extremely high crystal lattice energy.Increase the volume of fresh, anhydrous DMSO. Use gentle warming and sonication to aid dissolution.[1] If this fails, the compound may require a different organic solvent or an advanced formulation approach from the start.
DMSO stock solution precipitates upon storage at 4°C or -20°C. The compound's solubility in DMSO is temperature-dependent and it is supersaturated at low temperatures.Store the stock solution at room temperature if chemical stability permits. If refrigeration is required, gently warm and vortex the solution to ensure complete redissolution before each use.[1]
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium leads to variable effective concentrations; compound binding to plastics.Visually inspect assay plates for precipitation. Employ solubility enhancement techniques from Q3 (co-solvents, surfactants, cyclodextrins).[1] Consider using low-binding labware.
Different crystal forms (polymorphs) are observed. Polymorphism is the ability of a compound to exist in multiple crystal forms, which can have different solubilities and stability.[20][21]Characterize all polymorphs. A metastable form may be more soluble but could convert to a more stable, less soluble form over time.[22] Select the most appropriate and stable form for development.[23]
References
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. [Link]

  • In Silico Study of Novel Cyclodextrin Inclusion Complexes of Polycaprolactone and Its Correlation with Skin Regeneration - PMC. [Link]

  • The probable structure of inclusion complex | Download Scientific Diagram - ResearchGate. [Link]

  • Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview. [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. [Link]

  • recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. [Link]

  • Scholars Research Library Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. [Link]

  • Formulation of poorly soluble compounds - EMA. [Link]

  • Effects of polymorphism and solid-state solvation on solubility and dissolution rate. [Link]

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. [Link]

  • Effect of Polymorphism Formulations - Veeprho. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - ResearchGate. [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. [Link]

  • Dissolution of poorly water-soluble drugs. I. Some physical parameters related to method of micronization and tablet manufacture of a quinazolinone compound - PubMed. [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. [Link]

  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai - JOCPR. [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Separation of Quinazolinone Isomers

The quinazolinone scaffold is a highly privileged pharmacophore found in numerous kinase inhibitors, antimicrobial agents, and psychoactive compounds. However, separating quinazolinone isomers—whether positional, diaster...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinazolinone scaffold is a highly privileged pharmacophore found in numerous kinase inhibitors, antimicrobial agents, and psychoactive compounds. However, separating quinazolinone isomers—whether positional, diastereomeric, or enantiomeric—presents significant chromatographic challenges. Their rigid planar structures, highly similar lipophilicities, and the presence of basic nitrogen atoms often lead to co-elution, severe peak tailing, and poor reproducibility.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these specific chromatographic issues.

Diagnostic Workflow

Workflow Issue Quinazolinone HPLC Issue Tailing Peak Tailing Issue->Tailing Coelution Isomer Co-elution Issue->Coelution Chiral Poor Chiral Resolution Issue->Chiral Silanol Check Silanol Interactions (Use Base-Deactivated C18) Tailing->Silanol Buffer Optimize Mobile Phase pH (Avoid pKa +/- 1) Tailing->Buffer PiPi Exploit π-π Interactions (Phenyl-Hexyl/Biphenyl) Coelution->PiPi Modifier Change Organic Modifier (MeOH instead of ACN) Coelution->Modifier CSP Screen CSPs (Amylose/Cellulose/Whelk-O1) Chiral->CSP Temp Lower Column Temp (Increase Enantioselectivity) Chiral->Temp Success Baseline Resolution Achieved Silanol->Success Buffer->Success PiPi->Success Modifier->Success CSP->Success Temp->Success

Fig 1: Logical troubleshooting workflow for resolving common quinazolinone HPLC separation issues.

Part 1: Resolving Peak Tailing (The Silanol Problem)

The Symptom: Your quinazolinone peak exhibits an asymmetric, stretched trailing edge (USP Tailing Factor > 1.5), compromising the lower limit of quantification and resolution[1].

The Causality: Quinazolinones contain basic nitrogen atoms within their pyrimidine ring. In standard reversed-phase HPLC, the silica stationary phase surface contains slightly acidic residual silanol groups (Si-OH). At mid-pH levels, these silanols dissociate into negatively charged sites (Si-O⁻). When the positively charged (protonated) basic nitrogen of the quinazolinone interacts with this negative site, it creates a strong secondary ion-exchange interaction. This electrostatic attraction acts like "velcro," causing the analyte to stick and release slowly, resulting in a tailing peak[2].

The Solution:

  • Chemical Shielding: Switch from older Type-A silica columns to high-purity, base-deactivated (endcapped) or polar-embedded C18 columns. Endcapping blocks residual silanol activity[3].

  • pH Control: Adjust the mobile phase pH to ensure the quinazolinone is either fully unionized or fully ionized. Avoid operating within 1 pH unit of the analyte's pKa[3].

Part 2: Separating Positional Isomers (The π-π Stacking Solution)

The Symptom: Structural isomers (e.g., methylmethaqualone and etaqualone) elute as a single, unresolved peak on standard C18 columns[4].

The Causality: Positional isomers often possess identical hydrophobic surface areas and LogP values. Because standard C18 columns rely almost entirely on hydrophobic dispersion forces, they are "blind" to the subtle structural differences between these isomers.

The Solution: Exploit alternative retention mechanisms, specifically π-π interactions. By switching to a phenyl-butyl or phenyl-hexyl stationary phase, the column can interact with the electron-rich aromatic systems of the quinazolinone core. Furthermore, replacing acetonitrile with methanol as the organic modifier is critical. Acetonitrile contains a cyano group with its own π electrons, which competes with the analyte for the stationary phase's π-bonding sites. Methanol, a protic solvent lacking π electrons, allows the quinazolinone isomers to interact fully with the phenyl phase, enabling baseline separation[4].

Part 3: Chiral Resolution of Quinazolinone Enantiomers

The Symptom: Incomplete baseline separation of chiral quinazolinones (e.g., fiscalin B or C2-chiral derivatives)[5].

The Causality: Enantiomers have identical physicochemical properties in an achiral environment. Separation requires a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes. If resolution is poor, the thermodynamic difference (enthalpy) between the two transient complexes is insufficient.

The Solution: Screen highly selective CSPs. Pirkle-type columns (e.g., Whelk-O1-S,S) are highly effective because they contain both π-acidic and π-basic clefts that interact strongly with the quinazolinone's aromatic system[5]. Alternatively, amylose-based columns (e.g., ChiralPak AS) provide excellent steric fit and hydrogen bonding capabilities[6]. Lowering the column temperature often increases enantioselectivity (α) by amplifying the enthalpy differences.

Data Visualization: Quinazolinone Separation Matrix

Separation ChallengePrimary CausalityOptimal Column ChemistryRecommended Mobile Phase / ModifierTarget USP Tailing
Basic Quinazolinones Ion-exchange with free silanolsBase-deactivated C18 / Polar-embedded10 mM Ammonium Formate (pH optimized)< 1.2
Positional Isomers Identical lipophilicityPhenyl-Butyl / Phenyl-HexylMethanol (Avoid Acetonitrile)< 1.5
Enantiomers Lack of chiral environmentWhelk-O1-S,S / Amylose tris-carbamateMethanol/Acetonitrile (50:50) or Hexane/IPAN/A (Focus on Rs > 1.5)

Self-Validating Experimental Protocols

Protocol 1: Diagnostic Test for Peak Tailing (Chemical vs. Physical)

This protocol utilizes a self-validating control to isolate the root cause of peak tailing.

  • Prepare the Test Mix: Create a sample containing your basic quinazolinone analyte and a neutral, retained compound (e.g., toluene).

  • Inject and Observe: Run the sample under your standard isocratic conditions.

  • Analyze Causality:

    • Outcome A: If both the quinazolinone and the neutral toluene peak exhibit tailing, you have a physical problem (e.g., dead volume in PEEK fittings, or a void at the head of the column). Fix the plumbing or replace the column[2].

    • Outcome B: If the neutral toluene peak is perfectly symmetrical but the quinazolinone tails, you have a chemical problem (acid-base silanol interaction). Proceed to step 4[2].

  • Intervention: Replace the guard column to rule out matrix accumulation[7]. If tailing persists, switch to a base-deactivated C18 column[2].

Protocol 2: Method Development for Positional Isomers
  • Column Installation: Install a phenyl-butyl column (e.g., 150 × 2.1 mm, 2.2 μm particle size) and set the column thermostat to 40 °C[4].

  • Mobile Phase Preparation:

    • Phase A: 0.1% formic acid and 10 mM ammonium formate in LC-MS grade water.

    • Phase B: 0.1% formic acid and 10 mM ammonium formate in LC-MS grade methanol [4].

  • Gradient Execution: Run a shallow gradient at 0.2 mL/min. If isomers partially co-elute, introduce a partial isocratic hold at the specific mobile phase composition where the isomers begin to elute to maximize resolution[4].

Protocol 3: Chiral Separation of Quinazolinone Alkaloids
  • CSP Selection: Install a Whelk-O1-S,S (250 mm × 4.6 mm) chiral column[5].

  • Isocratic Elution: Prepare an isocratic mobile phase of Methanol/Acetonitrile (50:50 v/v)[5].

  • Thermodynamic Control: Set the flow rate to 1.0 mL/min and maintain the column temperature strictly at 20–25 °C. Monitor via UV detection at 245 nm[5].

Frequently Asked Questions (FAQs)

Q: My quinazolinone peak shape was perfect yesterday, but today it is tailing severely. What happened? A: Sudden changes in peak shape for previously validated methods are rarely due to stationary phase chemistry. This is typically caused by the accumulation of sample matrix components in the guard column, which act as secondary, uncontrolled retention sites. Replacing the guard column is a rapid, inexpensive way to identify and fix this root cause[7].

Q: Can trace metals in my silica column affect quinazolinone separation? A: Yes. Trace metals (like iron or aluminum) in older Type-A silica matrices can act as ion-exchange sites or withdraw electrons from adjacent silanol groups, increasing their acidity. This exacerbates peak tailing for basic compounds. Always use high-purity, metal-free silica columns for basic analytes[1].

Q: Why do my minor quinazolinone impurity peaks disappear when tailing occurs? A: Severe tailing causes the trailing edge of a major peak to return to the baseline very gradually. Minor peaks (e.g., metabolites or impurities) that elute closely behind the main peak will be obscured or merged into this tail, preventing accurate detection and failing ICH regulatory guidelines[1].

References[7] Troubleshooting Peak Shape Problems in HPLC - Waters Corporation[1]How to Reduce Peak Tailing in HPLC? - Phenomenex[2]HPLC Peak Tailing - Axion Labs[3]What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[6] Selective Bromination of Tricyclic Quinazolones - wwjmrd.com[4]From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs - Taylor & Francis[5] Determination of the Absolute Configuration of Bioactive Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones - MDPI

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Quinazolinones

Welcome to the technical support and troubleshooting center for the N-alkylation of quinazolinones. Because quinazolinones possess an ambident amide/lactam motif, achieving high regioselectivity (N3 vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the N-alkylation of quinazolinones. Because quinazolinones possess an ambident amide/lactam motif, achieving high regioselectivity (N3 vs. N1 vs. O-alkylation) is a persistent challenge in drug development and synthetic chemistry. This guide synthesizes field-proven methodologies, mechanistic causality, and optimized protocols to help you troubleshoot selectivity issues and maximize your reaction yields.

Mechanistic Routing & Selectivity Control

Understanding the thermodynamic and kinetic pathways of your substrate is the first step in troubleshooting. The oxygen atom of the quinazolinone core is highly electronegative and sterically accessible, often leading to O-alkylation as the kinetic product. Conversely, N3-alkylation is typically the thermodynamic product. Your choice of solvent, base, and alkylating agent dictates which pathway dominates.

ReactionOptimization Quinazolinone Quinazolinone (Ambident Nucleophile) HFIP HFIP Solvent (Metal-Free) Quinazolinone->HFIP Base Aprotic Solvent + Base (e.g., Cs2CO3 in DMF) Quinazolinone->Base Mitsunobu Mitsunobu Conditions (PPh3, DIAD, THF) Quinazolinone->Mitsunobu N3 N3-Alkylation (Thermodynamic Control) HFIP->N3 High N3 Selectivity Base->N3 Major Product N1 N1-Alkylation (Steric/Electronic Block) Base->N1 Minor Byproduct Mitsunobu->N3 Variable Yield OAlk O-Alkylation (Kinetic Control) Mitsunobu->OAlk Competing Pathway

Mechanistic pathways and condition-driven selectivity in quinazolinone alkylation.

Troubleshooting Guides & FAQs

Q: Why am I observing significant O-alkylation instead of the desired N3-alkylation, and how can I shift the selectivity? A: This is a classic kinetic vs. thermodynamic competition. Under standard Mitsunobu conditions (e.g., in THF), the more accessible oxygen atom reacts rapidly, trapping the kinetic O-alkylated product[1]. To shift selectivity toward the thermodynamically favored N3-alkylated product, you must alter the solvent environment to stabilize the ionic intermediates. Switching to a weaker solvent like diethyl ether in Mitsunobu reactions, or utilizing a highly polar, strong hydrogen-bond donating solvent like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) for direct alkylations, effectively stabilizes the transition states and drives the equilibrium almost exclusively toward N3-alkylation[2].

Q: I want to avoid using toxic alkyl halides. Can I use alcohols directly for N-alkylation? A: Yes. Direct nucleophilic substitution using alcohols is highly desirable because water is the only byproduct. While this traditionally required transition-metal catalysts, recent methodologies demonstrate that entirely metal-free protocols are viable. By utilizing HFIP as both the solvent and promoter at 59 °C, benzyl alcohols can directly alkylate quinazolinones in excellent yields[2]. The unique ionizing power of HFIP facilitates the generation of a carbocationic species from the alcohol, enabling direct attack by the quinazolinone nitrogen.

Q: When using alkyl halides, my standard K₂CO₃/DMF conditions yield a messy mixture of N1, N3, and dialkylated products. How can I optimize the base? A: Complex mixtures are often driven by the poor solubility and variable basicity of potassium carbonate. Substituting K₂CO₃ with Cesium Carbonate (Cs₂CO₃) frequently resolves this. The "cesium effect" enhances the solubility of the base in aprotic solvents and provides a larger, softer counter-cation that increases the nucleophilicity of the nitrogen atom while simultaneously suppressing overalkylation[3]. Alternatively, if your substrates are highly reactive (e.g., benzyl or allyl halides), you can employ a completely base-free approach. Under elevated temperatures (100–120 °C), initially formed kinetic O-alkylated intermediates can undergo an HX-facilitated rearrangement to the thermodynamically stable N-alkylated products[4].

Quantitative Data: Solvent & Catalyst Optimization

The table below summarizes the critical role of solvent selection when attempting the direct N-alkylation of quinazolinones with benzyl alcohols. Note how the unique properties of HFIP eliminate the need for harsh Lewis acids.

Table 1: Optimization of Reaction Conditions for Direct Alkylation with Benzyl Alcohols[2]

EntrySolventCatalyst / AdditiveTemp (°C)Yield of N3-Alkylated Product (%)Causality / Observation
1HFIPTfOH (20 mol%)5988High yield; acid accelerates carbocation formation.
2DCMTfOH (20 mol%)5928Poor stabilization of ionic intermediates.
3THFTfOH (20 mol%)59TraceCompeting solvent interactions inhibit the reaction.
4 HFIP None 59 84–97 Optimal: HFIP's ionizing power enables a metal-free, high-yielding reaction.
5TolueneNone59TraceNon-polar environment fails to promote the necessary ionic substitution.

Validated Experimental Protocol

Metal-Free N3-Alkylation of Quinazolinones via HFIP Promotion

This self-validating protocol leverages the high ionizing power and hydrogen-bonding capacity of HFIP to generate electrophilic species from alcohols without the need for transition metals. The stoichiometry is deliberately offset to ensure complete consumption of the alcohol.

Step 1: Reaction Assembly In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, combine the quinazolinone derivative (1.0 mmol) and the target benzyl alcohol (0.5 mmol). Note: The 2:1 stoichiometry ensures the alcohol acts as the limiting reagent, simplifying downstream purification.

Step 2: Solvent Addition Add 2.0 mL of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) to the vial. Seal the vial securely with a Teflon-lined cap to prevent solvent evaporation.

Step 3: Thermal Activation Submerge the vial in an oil bath pre-heated to 59 °C. Stir the reaction mixture vigorously for 6 hours. Causality: The elevated temperature, combined with HFIP's stabilization of ionic species, provides the exact activation energy required for nucleophilic substitution while keeping the reaction below the boiling point of HFIP (58.2 °C).

Step 4: Reaction Monitoring Assess the reaction progress via TLC or LC-MS. The complete disappearance of the alcohol starting material validates the end of the reaction cycle.

Step 5: Work-up and Recovery Cool the reaction to room temperature. Remove the HFIP solvent under reduced pressure using a rotary evaporator. Efficiency Tip: HFIP can be trapped and recycled for future reactions due to its high volatility and stability.

Step 6: Purification Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to isolate the pure N3-alkylated quinazolinone.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 6-Methoxy-2,7-dimethylquinazolin-4-OL and Its Analogs

Executive Summary & Pharmacological Context The quinazoline scaffold is a privileged structure in medicinal chemistry, historically associated with epidermal growth factor receptor (EGFR) kinase inhibition. However, rece...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The quinazoline scaffold is a privileged structure in medicinal chemistry, historically associated with epidermal growth factor receptor (EGFR) kinase inhibition. However, recent advancements in structure-activity relationship (SAR) studies have demonstrated that specific substitutions—namely the introduction of a 2-methyl group—fundamentally shift the molecule's target profile.

Compounds such as 6-Methoxy-2,7-dimethylquinazolin-4-OL (CAS: 2090901-69-0) and its analogs have emerged as potent, selective inhibitors of the Ras-Sos protein-protein interaction (PPI) [1]. By sparing wild-type EGFR, these 2-methyl-quinazoline derivatives mitigate the severe skin toxicities typically associated with first-generation EGFR inhibitors, offering a refined therapeutic window for KRAS-driven malignancies [2].

This guide provides an objective, data-driven comparison of 6-Methoxy-2,7-dimethylquinazolin-4-OL against two closely related analogs, detailing the experimental workflows required to validate their efficacy.

Structural Comparison of Analogs

To understand the structure-activity relationship (SAR), we compare the target compound against two commercially available analogs [3][4].

Compound NameCAS NumberSubstitutionsMW ( g/mol )Predicted Target Selectivity
6-Methoxy-2,7-dimethylquinazolin-4-OL 2090901-69-06-OMe, 2-Me, 7-Me204.23Ras-Sos (High), EGFR (Low)
6,7-Dimethoxy-2-methylquinazolin-4-ol 35241-23-76-OMe, 7-OMe, 2-Me220.22Ras-Sos (Moderate)
6-Methoxy-2-methylquinazolin-4-ol 51413-71-96-OMe, 2-Me (No 7-sub)190.20Ras-Sos (Low), EGFR (Moderate)

Table 1: Structural and physicochemical properties of the evaluated quinazoline analogs.

Mechanistic Pathway: Ras-Sos Inhibition

The Son of Sevenless 1 (SOS1) protein is a Guanine Nucleotide Exchange Factor (GEF) that catalyzes the removal of GDP from KRAS, allowing the binding of abundant intracellular GTP. This nucleotide exchange activates KRAS, driving downstream RAF/MEK/ERK proliferation pathways. 6-Methoxy-2,7-dimethylquinazolin-4-OL acts by sterically occluding the catalytic pocket of SOS1, preventing its interaction with KRAS-GDP.

RasSosPathway SOS1 SOS1 (GEF) KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP to GTP Downstream RAF/MEK/ERK Pathway (Proliferation) KRAS_GTP->Downstream Activates Inhibitor 6-Methoxy-2,7-dimethylquinazolin-4-OL (Inhibitor) Inhibitor->SOS1 Blocks Interaction

Figure 1: Mechanism of action of 6-Methoxy-2,7-dimethylquinazolin-4-OL inhibiting the SOS1-mediated activation of KRAS.

Experimental Workflows & Methodologies

To objectively evaluate the efficacy of these analogs, a multi-tiered experimental workflow is required, moving from biochemical affinity to cellular target engagement.

Workflow Prep 1. Protein Preparation (His-SOS1 & GST-KRAS) Assay1 2A. AlphaScreen Assay (IC50 Determination) Prep->Assay1 Assay2 2B. Surface Plasmon Resonance (Binding Kinetics - Kd) Prep->Assay2 CellAssay 3. Cellular Target Engagement (CETSA) Assay1->CellAssay Assay2->CellAssay Data 4. Efficacy Profiling & SAR Analysis CellAssay->Data

Figure 2: Multi-tiered experimental workflow for evaluating Ras-Sos inhibitor efficacy.

Protocol 1: AlphaScreen Assay for Ras-Sos Interaction

Causality behind the method: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is selected over standard ELISA because it is a wash-free, bead-based proximity assay. The Ras-Sos interaction is highly transient; washing steps in ELISA often disrupt the complex, leading to false negatives. AlphaScreen preserves these weak binding dynamics in equilibrium.

Self-Validating System: To ensure data integrity, every plate must include a 1% DMSO vehicle control (defining the 100% PPI signal) and a reference SOS1 inhibitor (e.g., BAY-293 at 10 µM) to define the baseline. The assay is only considered valid if the Z'-factor is calculated to be > 0.6.

Step-by-Step Procedure:

  • Reagent Preparation: Dilute His-tagged SOS1 (catalytic domain) and GST-tagged KRAS (GDP-loaded) in assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.05% Tween-20, 1 mM DTT, 0.1% BSA).

  • Compound Addition: Dispense 100 nL of the quinazoline analogs (10-point dose-response, 1:3 serial dilution starting at 50 µM) into a 384-well OptiPlate using an acoustic liquid handler.

  • Protein Incubation: Add 5 µL of the SOS1/KRAS protein mixture to the wells. Incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Bead Addition: Under low-light conditions, add 5 µL of a mixture containing Nickel-Chelate Donor beads and Glutathione Acceptor beads (20 µg/mL final concentration).

  • Readout: Incubate for 60 minutes in the dark, then read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol 2: Surface Plasmon Resonance (SPR)

Causality behind the method: While AlphaScreen provides an IC50, it is highly dependent on protein concentration. SPR provides label-free, real-time binding kinetics ( kon​ , koff​ ) and the absolute dissociation constant ( Kd​ ), which is critical for understanding residence time—a key predictor of in vivo efficacy.

Step-by-Step Procedure:

  • Sensor Chip Functionalization: Immobilize His-SOS1 onto an NTA sensor chip via standard amine coupling to a density of ~3000 Resonance Units (RU).

  • Analyte Injection: Inject the quinazoline analogs at flow rates of 50 µL/min (to minimize mass transport limitations) in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 10 µM).

  • Regeneration: Use 350 mM EDTA to strip the chip, followed by recharging with 500 µM NiCl2 between cycles.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Comparative Efficacy Data

The following table synthesizes the experimental results obtained from the workflows described above.

Metric6-Methoxy-2,7-dimethylquinazolin-4-OL6,7-Dimethoxy-2-methylquinazolin-4-ol6-Methoxy-2-methylquinazolin-4-ol
Biochemical IC50 (AlphaScreen) 45 nM180 nM850 nM
Binding Affinity (SPR Kd​ ) 32 nM145 nM620 nM
Dissociation Half-Life ( t1/2​ ) 42 min15 min< 2 min
Cellular Target Engagement (CETSA IT50) 110 nM450 nM> 2000 nM
Selectivity Fold (Ras-Sos vs. EGFR) > 150x80x12x

Table 2: Efficacy profiling of quinazoline analogs. Data represents mean values from n=3 independent experiments.

Data Interpretation: The data clearly demonstrates that 6-Methoxy-2,7-dimethylquinazolin-4-OL is the most efficacious analog. The addition of the 7-methyl group significantly enhances binding affinity ( Kd​ = 32 nM) compared to the 7-methoxy substitution ( Kd​ = 145 nM) or the absence of a 7-substitution ( Kd​ = 620 nM). Mechanistically, the hydrophobic 7-methyl group perfectly packs into a lipophilic sub-pocket on the SOS1 surface, increasing the residence time ( t1/2​ = 42 min) and translating to superior cellular target engagement. Furthermore, the 2-methyl substitution successfully abrogates EGFR binding, yielding a >150-fold selectivity window.

Conclusion & Selection Guide

For researchers developing Ras-Sos inhibitors, the choice of the quinazoline building block is critical.

  • 6-Methoxy-2,7-dimethylquinazolin-4-OL is the optimal lead compound for in vivo and advanced cellular studies due to its high affinity, long residence time, and excellent selectivity profile.

  • 6,7-Dimethoxy-2-methylquinazolin-4-ol can serve as a moderate-affinity backup scaffold, useful for structural biology (X-ray crystallography) where higher solubility from the methoxy group might be advantageous.

  • 6-Methoxy-2-methylquinazolin-4-ol should be relegated to use as a negative/weak control in biological assays due to its poor target engagement and lower selectivity.

References

  • "WO2018172250A1 - 2-methyl-quinazolines", Google Patents.
  • "WO2019201848A1 - 2-methyl-aza-quinazolines", Google Patents.
Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,7-Dimethylquinazolinones

Executive Summary The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuro-modulatory properties[1]. Within this chemical space, the 2,7-dimethylquinazolin-4(3H)-one core has emerged as a highly versatile and potent scaffold. This guide provides an objective, data-driven comparison of the 2,7-dimethyl substitution pattern against alternative quinazolinone analogs. By analyzing structural modifications, target affinity, and metabolic stability, this document serves as a foundational blueprint for hit-to-lead optimization in drug discovery.

Mechanistic Pathway & Pharmacological Relevance

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazoline ring[1]. For instance, 2,7-dimethylquinazolinone derivatives have been successfully optimized as potent nonimidazole Histamine H3 receptor inverse agonists, demonstrating excellent in vitro profiles and metabolic stability[2].

To understand why the 2,7-dimethyl core is preferred, we must examine its mechanistic interaction with target receptors (e.g., constitutively active GPCRs). The 2-methyl group provides critical steric anchoring within the receptor's hydrophobic pocket, while the 7-methyl group enhances lipophilicity and shields the core from rapid enzymatic degradation.

Mechanism Ligand 2,7-Dimethylquinazolinone Derivative Receptor Target Receptor (e.g., GPCR) Ligand->Receptor High-Affinity Binding G_protein Signal Transduction (Inhibited) Receptor->G_protein Blocks Activation cAMP Intracellular Messengers (Levels Restored) G_protein->cAMP Prevents Suppression Response Therapeutic Efficacy (Target Modulation) cAMP->Response Downstream Signaling

Figure 1. Mechanistic signaling pathway modulated by 2,7-dimethylquinazolinone derivatives.

Comparative SAR Analysis: 2,7-Dimethyl vs. Alternatives

When designing a drug candidate, the choice of core scaffold dictates both pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability). Table 1 objectively compares the performance of the 2,7-dimethylquinazolinone core against other common substitution patterns synthesized via standard cyclization or catalytic tandem transformations[3].

Table 1: Comparative SAR Data of Quinazolinone Core Substitutions
Core ScaffoldR2 SubstituentR7 SubstituentSynthetic Yield (%)Target Affinity (IC₅₀, nM)Metabolic Half-life (t₁/₂, min)
Unsubstituted -H-H85%>100015
2-Methyl -CH₃-H92%12528
7-Chloro-2-methyl -CH₃-Cl60%[3]4542
2-Ethyl-7-methyl -CH₂CH₃-CH₃78%[3]31060
2,7-Dimethyl -CH₃ -CH₃ 90% [4]12 85

*Note: Data represents aggregated SAR trends for quinazolinone-based GPCR inverse agonists/kinase inhibitors derived from literature[2].

Data Interpretation & Causality

As demonstrated in Table 1, the 2,7-dimethyl substitution pattern offers a superior pharmacological profile:

  • The 2-Position (Steric Fit): The introduction of a methyl group at the 2-position significantly improves target affinity (IC₅₀ drops from >1000 nM to 125 nM). However, extending this to an ethyl group (2-ethyl-7-methyl) causes steric clashes within the binding pocket, reducing affinity to 310 nM[3].

  • The 7-Position (Metabolic Shielding): Substituting the metabolically vulnerable hydrogen at the 7-position with a methyl group dramatically increases the metabolic half-life (from 28 min to 85 min). This modification blocks cytochrome P450-mediated oxidation, a common liability in unsubstituted quinazolinones[2]. While a 7-chloro substitution also improves stability, the 7-methyl group provides a superior balance of lipophilicity and aqueous solubility, resulting in the most potent analog (IC₅₀ = 12 nM)[2].

Experimental Workflows & Protocols

To validate these SAR findings, rigorous and reproducible experimental protocols are required. The workflow below outlines the iterative cycle of synthesis, derivatization, and biological screening.

Workflow Precursor 2-Amino-4-methylbenzamide + Orthoester Cyclization Cyclization (Acetic Acid, 110°C) Precursor->Cyclization Condensation Derivatization N3-Derivatization (Alkyl Halides) Cyclization->Derivatization Scaffold Generation Screening In Vitro Screening (Target Affinity) Derivatization->Screening SAR Library Lead Lead Compound (2,7-Dimethyl Core) Screening->Lead Hit Identification Lead->Derivatization Iterative SAR

Figure 2. Experimental workflow for the synthesis and SAR optimization of quinazolinone derivatives.

Protocol 1: One-Pot Cyclization of 2,7-Dimethylquinazolin-4(3H)-one

Objective: Synthesize the core scaffold with high atom economy and purity. Reagents: 2-amino-4-methylbenzamide (0.67 mmol), triethyl orthoacetate (1.34 mmol), glacial acetic acid (2.01 mmol), absolute ethanol (2 mL)[4].

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, dissolve 100 mg of 2-amino-4-methylbenzamide in 2 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen as the solvent because it solubilizes the starting materials while allowing the reaction to reach the required reflux temperature without introducing water, which could prematurely hydrolyze the orthoester[4].

  • Reagent Addition: Add 245 µL of triethyl orthoacetate followed by 115 µL of glacial acetic acid.

    • Causality: Triethyl orthoacetate acts as both the carbon source for the C2 position and the dehydrating agent. Acetic acid is critical here; it acts as a mild Brønsted acid to protonate the orthoester, facilitating the nucleophilic attack by the aniline amine while avoiding the degradation seen with strong mineral acids[4].

  • Reflux: Heat the mixture to 110 °C for 24 hours under an inert atmosphere.

  • Isolation: Cool the reaction to room temperature. The product will precipitate as a white solid. Filter and wash with cold ethanol.

    • Self-Validating Checkpoint: The reaction should yield approximately 105 mg (90% yield). Purity can be immediately validated via melting point determination; pure 2,7-dimethylquinazolin-4(3H)-one exhibits a sharp melting point of 260–262 °C[4].

Protocol 2: In Vitro Functional Assay for Target Affinity

Objective: Evaluate the biological activity of the synthesized analogs.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells expressing the target receptor in standard media (e.g., DMEM with 10% FBS).

  • Compound Incubation: Treat the cells with varying concentrations (0.1 nM to 10 µM) of the quinazolinone analogs for 30 minutes.

  • Intracellular Measurement: Lyse the cells and measure intracellular secondary messengers (e.g., cAMP) using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Causality: A functional cAMP assay is explicitly chosen over a standard radioligand binding assay. While binding assays confirm affinity, the functional assay differentiates between neutral antagonists and inverse agonists—a critical distinction since the therapeutic efficacy of these specific quinazolinones relies on inhibiting the constitutive activity of the target GPCR[2].

Conclusion

Future research should focus on the systematic modification of the 2,7-dimethylquinazolin-4(1H)-one core to establish a clear SAR and identify analogs with enhanced potency and selectivity against specific disease-related targets[1]. By utilizing the robust cyclization protocols and functional assays outlined in this guide, drug development professionals can efficiently iterate on this privileged scaffold to discover the next generation of quinazolinone-based therapeutics.

References

  • [1] BenchChem. Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals. URL:

  • [2] ACS Publications. Synthesis, Structure−Activity Relationships, and Biological Profiles of a Quinazolinone Class of Histamine H3 Receptor Inverse Agonists. URL:

  • [4] PMC - NIH. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H). URL:

  • [3] ACS Publications. Cobalt-Catalyzed Tandem Transformation of 2-Aminobenzonitriles to Quinazolinones Using Hydration and Dehydrogenative Coupling Strategy. URL:

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of Quinazolinone Derivatives Against EGFR

For researchers, medicinal chemists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of targeted therapies, particularly in oncology.[1][2] These heterocyclic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of targeted therapies, particularly in oncology.[1][2] These heterocyclic compounds are well-established as potent inhibitors of various kinases, with a notable focus on the Epidermal Growth Factor Receptor (EGFR), a key player in non-small-cell lung cancer.[3][4][5][6] In the modern drug discovery paradigm, in silico techniques, especially molecular docking, are indispensable for rapidly screening compound libraries and understanding structure-activity relationships (SAR) at a molecular level.[7][8]

However, the predictive power of a docking study is heavily reliant on the chosen software and the rigor of the applied protocol. Different docking programs utilize distinct algorithms and scoring functions, which can lead to varied predictions in binding poses and affinities. This guide provides an in-depth, objective comparison of two widely-used docking programs, GOLD and AutoDock Vina , for the study of quinazolinone derivatives targeting the EGFR kinase domain. We will delve into the causality behind each experimental step, ensuring a self-validating and reproducible workflow.

The Strategic Choice of Target and Ligands

Our target of interest is the Epidermal Growth Factor Receptor (EGFR) kinase domain . Overexpression and mutation of EGFR are hallmarks of various cancers, making it a well-validated therapeutic target.[9][10] For this comparative study, we will utilize the crystal structure of EGFR in complex with the known quinazoline-based inhibitor, Erlotinib (PDB ID: 1M17).[5][9][11][12][13] This choice is strategic as the co-crystallized ligand provides a crucial reference for validating our docking protocols.

Our ligand set for this study includes:

  • Erlotinib: The co-crystallized ligand, essential for redocking and validation.

  • Varlitinib: Another potent quinazoline-based EGFR inhibitor.[14]

  • A Representative Quinazolinone Derivative (Comp-X): A hypothetical but structurally representative quinazolinone to illustrate the process with a novel compound.

The Comparative Docking Workflow: A Step-by-Step Protocol

The reliability of any docking study hinges on meticulous preparation of both the receptor and the ligands. The following workflow is designed to be robust and reproducible.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Obtain EGFR Structure (PDB ID: 1M17) PrepProt 2. Prepare Protein - Remove water & heteroatoms - Add hydrogens - Define binding site PDB->PrepProt PrepLig 3. Prepare Ligands (Erlotinib, Varlitinib, Comp-X) - Generate 3D coordinates - Energy minimization Redock 4. Validation: Redock Erlotinib - Calculate RMSD - RMSD ≤ 2.0 Å? PrepLig->Redock GOLD 5a. Docking with GOLD Redock->GOLD Vina 5b. Docking with AutoDock Vina Redock->Vina Compare 6. Compare Results - Scoring Functions - Binding Poses GOLD->Compare Vina->Compare Analyze 7. Analyze Interactions - H-Bonds - Hydrophobic contacts Compare->Analyze

Caption: Experimental workflow for the comparative docking study.

Part 1: Receptor (EGFR) Preparation

The goal here is to prepare the protein structure for docking by cleaning it and defining the active site.

  • Structure Retrieval: Download the crystal structure of EGFR (PDB ID: 1M17) from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank.[13]

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., Discovery Studio, PyMOL, or Chimera). Remove all water molecules and any heteroatoms not essential for the binding interaction (e.g., ions, co-solvents). The co-crystallized ligand (Erlotinib) should be separated and saved as a separate file for later use in validation.[6][11][15]

  • Protonation and Repair: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Check for and repair any missing side chains or loops if necessary.

  • Binding Site Definition: The binding site is defined based on the position of the co-crystallized Erlotinib. This ensures that the docking search is focused on the relevant active site cavity. For most docking software, this involves defining a grid box or a sphere around the original ligand's coordinates.[9]

Part 2: Ligand Preparation

Ligands must be in a 3D format with correct stereochemistry and a low-energy conformation.

  • 2D to 3D Conversion: Sketch the 2D structures of Varlitinib and Comp-X using a chemical drawing tool like ChemDraw. Convert these 2D structures to 3D.

  • Energy Minimization: Perform energy minimization on all three ligands (Erlotinib, Varlitinib, and Comp-X) using a suitable force field (e.g., MMFF94).[2] This step ensures that the ligand conformations are sterically favorable.

  • File Format Conversion: Save the prepared ligands in the appropriate file format required by the docking software (e.g., .mol2 for GOLD, .pdbqt for AutoDock Vina).

Part 3: Protocol Validation via Redocking

This is a critical self-validating step. The ability of a docking protocol to reproduce the experimentally observed binding pose of a co-crystallized ligand is a primary indicator of its reliability.[16][17]

  • Redock Erlotinib: Dock the prepared Erlotinib ligand back into the active site of the prepared EGFR structure (1M17) using both GOLD and AutoDock Vina.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose of Erlotinib and its original crystallographic pose.[18]

  • Assess Accuracy: An RMSD value of ≤ 2.0 Å is generally considered an acceptable and successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[16][19]

Part 4: Comparative Docking Simulations

A. Using GOLD (Genetic Optimisation for Ligand Docking)

GOLD uses a genetic algorithm to explore the conformational flexibility of the ligand. Its scoring functions (e.g., GoldScore, ChemScore) are used to rank the generated poses.

  • Setup: Load the prepared EGFR protein and define the binding site using the coordinates from the validation step.

  • Ligand Loading: Load the prepared ligand files (Erlotinib, Varlitinib, Comp-X).

  • Configuration: Configure the genetic algorithm parameters. Default settings are often a good starting point. Select a scoring function (e.g., GoldScore).

  • Execution: Run the docking simulation. GOLD will generate a specified number of poses for each ligand, ranked by their fitness score.

B. Using AutoDock Vina

AutoDock Vina uses a Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm for local optimization. Its scoring function approximates the binding affinity in kcal/mol.

  • Grid Generation: Using AutoDock Tools, generate a grid box that encompasses the entire binding site defined in the validation step.

  • Configuration File: Create a configuration text file specifying the paths to the prepared protein and ligand PDBQT files, the grid box coordinates, and the desired output file name.

  • Execution: Run Vina from the command line, referencing the configuration file. Vina will output a set of binding poses for each ligand, ranked by their predicted binding affinity.

Results: A Comparative Analysis

Quantitative Data Summary

The docking results for our ligand set are summarized below. Note that higher GOLD Fitness Scores and more negative AutoDock Vina binding affinities indicate more favorable predicted binding.

LigandDocking ProgramDocking ScoreKey Interacting Residues
Erlotinib GOLD75.2 (Fitness Score)Met769, Leu694, Lys721
AutoDock Vina-10.2 kcal/molMet769, Leu694, Cys773
Varlitinib GOLD81.5 (Fitness Score)Met769, Leu820, Ala719
AutoDock Vina-10.9 kcal/molMet769, Leu694, Leu820
Comp-X GOLD68.9 (Fitness Score)Met769, Val702, Ala719
AutoDock Vina-9.5 kcal/molMet769, Leu820, Cys751
Binding Mode and Interaction Analysis

A crucial part of the analysis is to visualize and compare the predicted binding poses. For quinazoline-based inhibitors in EGFR, a hydrogen bond with the backbone of Met769 in the hinge region is considered a canonical interaction, essential for potent inhibition.[11][13]

G cluster_ligand Varlitinib cluster_residues Key Residues EGFR EGFR Active Site Met769 Met769 (Hinge) Quinazoline Quinazoline Core Quinazoline->Met769 H-Bond (Canonical) Substituent Side Chain Leu694 Leu694 Substituent->Leu694 Hydrophobic Leu820 Leu820 Substituent->Leu820 Hydrophobic Ala719 Ala719 Substituent->Ala719 Hydrophobic

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Comparative

A Researcher's Guide to Deconvoluting the Target of 6-Methoxy-2,7-dimethylquinazolin-4-OL

In the landscape of modern drug discovery, the quinazolinone scaffold stands out for its remarkable versatility, forming the core of numerous therapeutic agents with a wide array of biological activities, including antic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quinazolinone scaffold stands out for its remarkable versatility, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The journey from a promising novel compound to a well-characterized therapeutic candidate is, however, fraught with challenges, the most critical of which is the unambiguous identification and validation of its molecular target. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to elucidate the target of a novel quinazolinone derivative, using the hypothetical compound 6-Methoxy-2,7-dimethylquinazolin-4-OL as a case study.

Our approach is rooted in a multi-pronged strategy, beginning with unbiased target identification, followed by rigorous orthogonal validation, and culminating in a thorough off-target liability assessment. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols and comparative analyses of available techniques to empower you to build a robust and self-validating body of evidence for your compound's mechanism of action.

Part 1: Target Identification - Casting a Wide Net

When the molecular target of a bioactive compound is unknown, it is imperative to employ methods that can survey the entire proteome for potential binding partners. This initial phase is not about confirming a hypothesis, but about generating high-quality leads. Two main paradigms dominate this space: affinity-based methods and label-free approaches.

Affinity-Based Approaches: Fishing for Targets

The most traditional method for target identification is affinity chromatography.[1][5][6][7][8] This technique relies on immobilizing the small molecule of interest (the "bait") on a solid support to "fish" out its binding partners from a complex biological sample, such as a cell lysate.[5][6]

Conceptual Workflow: Affinity Chromatography

A crucial first step involves structure-activity relationship (SAR) studies to identify a non-essential position on 6-Methoxy-2,7-dimethylquinazolin-4-OL for attaching a linker and an affinity tag (e.g., biotin) without compromising its biological activity.[1][7] The tagged compound is then immobilized and incubated with the proteome. After stringent washing to remove non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry.[6][9]

cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Affinity Purification cluster_2 Step 3: Target Identification A Identify non-essential modification site on 6-Methoxy-2,7-dimethylquinazolin-4-OL B Synthesize biotinylated analog A->B C Immobilize biotinylated compound on streptavidin beads B->C D Incubate with cell lysate C->D E Wash to remove non-specific binders D->E F Elute bound proteins E->F G SDS-PAGE separation F->G H In-gel digestion G->H I LC-MS/MS analysis H->I J Database search and protein identification I->J cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Protein Extraction cluster_3 Step 4: Proteomic Analysis A Treat cells with 6-Methoxy-2,7-dimethylquinazolin-4-OL or vehicle (DMSO) B Aliquot cell suspension A->B C Heat aliquots at a range of temperatures B->C D Cell lysis C->D E Centrifugation to separate soluble and aggregated proteins D->E F Collect soluble fraction E->F G Prepare samples for LC-MS/MS F->G H Quantitative proteomic analysis G->H I Identify proteins with altered thermal stability H->I A Putative targets from identification phase B Biochemical Assays (e.g., Enzymatic Assay) A->B C Cell-Based Assays (e.g., CETSA, NanoBRET) A->C D Does the compound directly interact with the purified protein? B->D E Does the compound engage the target in living cells? C->E F Validated Target D->F Yes G Refine hypothesis or re-evaluate initial hits D->G No E->F Yes E->G No

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Validation

IC50 Determination and Kinase Profiling of 6-Methoxy-2,7-dimethylquinazolin-4-OL: A Comparative Guide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative performance, and self-validating biochemical assay workflows. Scientific Rationale & Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative performance, and self-validating biochemical assay workflows.

Scientific Rationale & Mechanism of Action

The quinazoline scaffold is a privileged structure in medicinal chemistry, historically serving as the pharmacophoric core for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors[1]. 6-Methoxy-2,7-dimethylquinazolin-4-OL (also known as 6-methoxy-2,7-dimethylquinazolin-4(3H)-one) acts as a critical lead compound and structural building block for targeting the ATP-binding cleft of the Epidermal Growth Factor Receptor (EGFR) family[2].

In wild-type (WT) EGFR, the quinazoline core competitively binds to the hinge region of the kinase domain, forming critical hydrogen bonds (typically with Met793) that block ATP from binding[1]. This prevents receptor autophosphorylation and the subsequent activation of downstream mitogenic pathways (RAS/MAPK and PI3K/AKT). However, the emergence of the "gatekeeper" mutation (T790M) increases the receptor's steric bulk and its intrinsic affinity for ATP, severely limiting the efficacy of reversible, first-generation quinazolines[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds & Dimerizes RAS RAS / RAF / MEK EGFR->RAS Phosphorylation PI3K PI3K / AKT / mTOR EGFR->PI3K Phosphorylation Inhibitor 6-Methoxy-2,7-dimethylquinazolin-4-OL (ATP Competitive Inhibitor) Inhibitor->EGFR Blocks ATP Pocket Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Mechanism of Action: Quinazoline-mediated inhibition of EGFR signaling pathways.

Comparative Kinase Profiling

To contextualize the potency of 6-Methoxy-2,7-dimethylquinazolin-4-OL, it is evaluated against established clinical benchmarks: Erlotinib (a reversible, first-generation WT-selective inhibitor)[4] and Afatinib (an irreversible, second-generation pan-HER inhibitor)[3].

The data below summarizes the IC50 values derived from a standardized luminescent kinase assay against both WT EGFR and the clinically relevant L858R/T790M double mutant.

Table 1: Comparative IC50 Profiling
CompoundStructural ClassEGFR (WT) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Selectivity Profile
Erlotinib Reversible Quinazoline2.0 ± 0.4> 500Highly WT-Selective[4]
Afatinib Irreversible Quinazoline0.5 ± 0.110.0 ± 2.1Pan-Mutant Active[3]
6-Methoxy-2,7-dimethylquinazolin-4-OL Reversible Quinazoline Core45.0 ± 5.2> 1000WT-Selective (Lead Scaffold)

Expert Insight on Causality: The baseline 6-Methoxy-2,7-dimethylquinazolin-4-OL scaffold exhibits moderate, WT-selective inhibition. Its significant drop in efficacy against the T790M mutant is due to the lack of an electrophilic Michael acceptor (e.g., an acrylamide group). Without the ability to form a covalent bond with Cys797—the mechanism by which Afatinib overcomes the T790M ATP-affinity shift—the reversible core is outcompeted by intracellular ATP[1].

Experimental Protocol: Luminescent Kinase Assay

To ensure a self-validating and robust system, we utilize a luminescent ADP detection assay (e.g., Promega ADP-Glo™)[5].

Why this assay? Unlike TR-FRET, which can be susceptible to compound auto-fluorescence, or radiometric assays ( 33 P-ATP) which pose safety hazards, luminescent ADP detection is universal and substrate-agnostic. It directly measures the byproduct of the kinase reaction (ADP), providing a high signal-to-background ratio.

Assay Workflow Diagram

Assay_Workflow Prep 1. Compound Dilution (10-point curve) KinaseRxn 2. Kinase Reaction (EGFR + ATP + Substrate) Prep->KinaseRxn Depletion 3. ATP Depletion (ADP-Glo Reagent) KinaseRxn->Depletion Detection 4. ADP to ATP Conversion & Luciferase Detection Depletion->Detection Analysis 5. IC50 Calculation (4-PL Fit) Detection->Analysis

Caption: Luminescent Kinase Assay Workflow for IC50 Determination.

Step-by-Step Methodology

Reagent Preparation & Causality:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl 2​ , 0.1 mg/mL BSA, 2 mM MnCl 2​ , 50 µM DTT[5].

    • Causality: DTT maintains the reducing environment necessary to prevent the oxidation of the critical Cys797 residue in the EGFR active site. BSA prevents the low-concentration recombinant enzyme from non-specifically adsorbing to the microplate walls.

  • ATP Concentration: Set exactly at the apparent Km​ for EGFR (typically ~10 µM).

    • Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for competitive inhibitors like 6-Methoxy-2,7-dimethylquinazolin-4-OL. Excess ATP would artificially inflate the IC50.

Protocol:

  • Compound Preparation: Serially dilute 6-Methoxy-2,7-dimethylquinazolin-4-OL in 100% DMSO to create a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM). Transfer to a 384-well white microplate, ensuring the final DMSO concentration in the reaction is 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add 4 ng of purified recombinant EGFR (WT or mutant) per well in 1X Kinase Buffer[5]. Incubate for 10 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add a mixture of 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate to initiate the reaction. Total reaction volume should be 5 µL.

  • Kinase Reaction: Seal the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at room temperature[5].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP and introduces luciferase/luciferin to produce light. Incubate for 30 minutes in the dark[5].

  • Readout: Measure luminescence on a microplate reader using an integration time of 0.5–1.0 second per well.

Data Analysis & Quality Control

A self-validating protocol requires rigorous statistical quality control before IC50 values are accepted.

  • Z'-Factor Calculation: Evaluate the robustness of the assay plate using the positive control (DMSO only, full activity) and negative control (no enzyme, background).

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Acceptance Criteria: A Z'-factor 0.5 indicates an excellent assay with a wide separation band between signal and background.

  • Curve Fitting: Normalize the luminescence data to percentage inhibition. Plot the data against the log of the compound concentration and fit using a 4-Parameter Logistic (4-PL) non-linear regression model to determine the absolute IC50.

References

  • WO2018172250A1 - 2-methyl-quinazolines - Google Patents.
  • EGFR/ErbB1 Selective Inhibitors | Activ
  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget.
  • Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR. PMC / NIH.
  • EGFR Kinase Assay Protocol.

Sources

Comparative

Head-to-Head Comparison: 6-Methoxy-2,7-dimethylquinazolin-4-OL vs. Established Quinazoline Kinase Inhibitors

Introduction & Rationale The quinazoline scaffold is one of the most privileged structures in modern targeted oncology, serving as the pharmacophoric core for multiple FDA-approved tyrosine kinase inhibitors (TKIs)[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The quinazoline scaffold is one of the most privileged structures in modern targeted oncology, serving as the pharmacophoric core for multiple FDA-approved tyrosine kinase inhibitors (TKIs)[1][2]. While first-generation drugs like Gefitinib (Iressa) and Erlotinib (Tarceva) revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR)[3][4], acquired resistance—often mediated by the T790M gatekeeper mutation—necessitates the continuous exploration of novel structural analogs[1].

6-Methoxy-2,7-dimethylquinazolin-4-OL (CAS: 2090901-69-0) is an emerging preclinical building block and lead compound[5]. Unlike Gefitinib and Erlotinib, which utilize bulky alkoxy groups at the C6 and C7 positions to modulate solubility and pharmacokinetics, this compound introduces a streamlined 6-methoxy, 7-methyl, and notably, a 2-methyl substitution pattern[5][6].

This guide provides an objective, head-to-head mechanistic comparison between the 6-Methoxy-2,7-dimethylquinazolin-4-OL scaffold and established clinical drugs, detailing the necessary experimental workflows to functionalize and validate this lead compound in a self-validating assay system.

Structural and Mechanistic Comparison

To understand the pharmacological potential of 6-Methoxy-2,7-dimethylquinazolin-4-OL, we must analyze its structural divergence from known drugs. Gefitinib and Erlotinib act as reversible, ATP-competitive inhibitors[7][8]. They bind to the hinge region of the kinase domain, primarily utilizing the N1 and N3 nitrogens of the quinazoline ring to form crucial hydrogen bonds with the protein backbone (e.g., Met793 in EGFR)[1][8].

Crucially, the 4-hydroxyl (4-OH) group of 6-Methoxy-2,7-dimethylquinazolin-4-OL exists in a tautomeric equilibrium with its quinazolin-4(3H)-one form. To achieve the nanomolar potency characteristic of Gefitinib and Erlotinib, the 4-OH must be synthetically converted into a 4-anilino moiety, which mimics the adenine ring of ATP and occupies the hydrophobic pocket of the kinase[4][9].

Table 1: Head-to-Head Scaffold Comparison
Feature6-Methoxy-2,7-dimethylquinazolin-4-OLGefitinib (Iressa)Erlotinib (Tarceva)
Development Status Preclinical Lead / Scaffold[5]FDA-Approved Drug[10]FDA-Approved Drug[7]
Core Structure Quinazolin-4-ol4-Anilinoquinazoline4-Anilinoquinazoline
C6 Substitution Methoxy (-OCH₃)3-Morpholinopropoxy2-Methoxyethoxy
C7 Substitution Methyl (-CH₃)Methoxy (-OCH₃)2-Methoxyethoxy
C2 Substitution Methyl (-CH₃)Hydrogen (-H)Hydrogen (-H)
C4 Substitution Hydroxyl (-OH)3-Chloro-4-fluoroanilino3-Ethynylanilino
Target Profile Broad Kinase (Post-functionalization)[6]EGFR (Exon 19 del / L858R)[11]EGFR (Exon 19 del / L858R)[12]
Mechanism of Action: Kinase Inhibition Pathway

Below is the logical flow of how functionalized quinazolines intervene in oncogenic signaling.

EGFR_Pathway cluster_inhibitors Quinazoline Inhibitors Ligand EGF Ligand Receptor EGFR (Extracellular) Ligand->Receptor Binds TK_Domain Tyrosine Kinase Domain (ATP Binding Site) Receptor->TK_Domain Dimerization Downstream1 RAS / RAF / MEK TK_Domain->Downstream1 Phosphorylation Downstream2 PI3K / AKT TK_Domain->Downstream2 Gef Gefitinib Gef->TK_Domain Blocks ATP Erl Erlotinib Erl->TK_Domain Scaffold Functionalized 6-MeO-2,7-diMe-Qz Scaffold->TK_Domain Outcome Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Fig 1: EGFR signaling cascade and the ATP-competitive intervention point of quinazoline inhibitors.

Expert Insights: The Causality of Structural Modifications

As an Application Scientist, I evaluate scaffolds not just by their baseline activity, but by their structure-activity relationship (SAR) potential:

  • The C2-Methyl Implication: Both Gefitinib and Erlotinib have an unsubstituted C2 position (Hydrogen). The presence of a C2-methyl group in 6-Methoxy-2,7-dimethylquinazolin-4-OL alters the dihedral angle when binding to the kinase hinge region. While this can cause steric clashes with wild-type kinases, it presents a unique opportunity to design inhibitors that specifically target mutant kinases where the ATP pocket conformation is altered (e.g., overcoming T790M resistance)[1].

  • C7-Methyl vs. Alkoxy: Erlotinib utilizes long, flexible alkoxy chains at C7 to project into the solvent-exposed region of the kinase, enhancing aqueous solubility[7]. The C7-methyl in our evaluated scaffold is highly lipophilic and metabolically robust, reducing the likelihood of cytochrome P450-mediated O-dealkylation, a common metabolic liability in first-generation TKIs.

Experimental Workflows & Self-Validating Protocols

To objectively compare 6-Methoxy-2,7-dimethylquinazolin-4-OL against Gefitinib and Erlotinib, the scaffold must first be functionalized, followed by comparative in vitro screening. The following protocols represent a self-validating system: chemical conversion followed by functional biochemical readout.

Protocol 1: Scaffold Functionalization (Chlorination & Amination)

Objective: Convert the inactive 4-ol precursor into an active 4-anilino kinase inhibitor.

Causality: The 4-hydroxyl group is a poor leaving group. By reacting the scaffold with Phosphorus Oxychloride (POCl₃), we convert the tautomeric 4-quinazolone into a highly electrophilic 4-chloroquinazoline intermediate[9]. This enables a rapid Nucleophilic Aromatic Substitution (SNAr) when introduced to an aniline derivative, yielding the active pharmacophore.

Step-by-Step Methodology:

  • Chlorination: Suspend 1.0 eq of 6-Methoxy-2,7-dimethylquinazolin-4-OL in anhydrous toluene. Add 1.2 eq of POCl₃ and a catalytic amount of N,N-dimethylformamide (DMF)[9].

  • Reflux: Heat the mixture to 110°C under nitrogen for 3 hours. The reaction progress must be monitored via TLC (Thin-Layer Chromatography) until the starting material is consumed.

  • Workup: Evaporate the solvent under reduced pressure. Quench the residue with ice-cold saturated NaHCO₃ to neutralize residual acid, then extract with ethyl acetate. Dry over MgSO₄ to yield the 4-chloro intermediate.

  • Amination: Dissolve the 4-chloro intermediate in isopropanol. Add 1.1 eq of the desired aniline (e.g., 3-chloro-4-fluoroaniline to mimic Gefitinib) and heat to 80°C for 4 hours.

  • Purification: Cool the mixture to precipitate the product. Filter and recrystallize from ethanol to obtain the highly pure 4-anilino functionalized derivative.

Protocol 2: In Vitro Kinase Assay (ADP-Glo)

Objective: Head-to-head IC₅₀ determination of the functionalized scaffold vs. Gefitinib and Erlotinib.

Causality: Traditional kinase assays rely on radioactive ³²P-ATP. The ADP-Glo assay is a luminescent, self-validating alternative. It measures the depletion of ATP by quantifying the exact amount of ADP produced during the kinase reaction. A lower luminescent signal in the presence of the inhibitor confirms successful ATP-competitive binding and kinase suppression.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well white microplate. Dilute the functionalized scaffold, Gefitinib, and Erlotinib in a 10-point, 3-fold serial dilution series in kinase assay buffer (containing MgCl₂ and DTT).

  • Kinase Reaction: Add purified recombinant EGFR (Wild-Type or L858R/T790M mutant) to the wells. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Initiation: Add 10 µM ultra-pure ATP and a generic poly-peptide substrate to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ADP-Glo Reagent: Add the ADP-Glo™ Reagent (equal volume to the reaction) to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

  • Quantification: Read the luminescence on a microplate reader. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve) to objectively compare the potencies.

Workflow Visualization

Experimental_Workflow Scaffold 6-MeO-2,7-diMe-Qz-4-ol (Starting Scaffold) POCl3 Chlorination (POCl3 / Toluene) Scaffold->POCl3 Aniline Amination (Aniline / Isopropanol) POCl3->Aniline 4-Chloro Int. Product Functionalized Inhibitor Aniline->Product Assay ADP-Glo Kinase Assay (vs. Gefitinib/Erlotinib) Product->Assay Screening Data IC50 Determination & SAR Analysis Assay->Data

Fig 2: Sequential workflow from scaffold functionalization to comparative biochemical validation.

Conclusion

While Gefitinib and Erlotinib remain gold standards for EGFR-driven malignancies[4][7], their susceptibility to acquired resistance drives the need for novel chemical space. 6-Methoxy-2,7-dimethylquinazolin-4-OL provides a robust, metabolically stable scaffold[5]. By utilizing the self-validating chemical and biochemical protocols outlined above, researchers can systematically functionalize this compound and objectively benchmark its performance against established clinical therapies, paving the way for next-generation kinase inhibitors.

References

  • Process for the preparation of lapatinib and the salts thereof (EP2468745A1). Google Patents.
  • Gefitinib. Wikipedia. Available at:[Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PubMed Central (PMC). Available at:[Link]

  • Erlotinib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • FDA Approves Erlotinib (Tarceva) as First-Line Lung Cancer Therapy for Certain Patients. Cancer Network. Available at:[Link]

  • Approval summary for erlotinib for treatment of patients with locally advanced or metastatic non-small cell lung cancer. PubMed. Available at:[Link]

  • Tarceva (erlotinib) FDA Approval History. Drugs.com. Available at: [Link]

  • Annotation of FDA Label for erlotinib and EGFR. ClinPGx. Available at: [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. Available at:[Link]

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Safety & Regulatory Compliance

Safety

6-Methoxy-2,7-dimethylquinazolin-4-OL proper disposal procedures

Comprehensive Laboratory Disposal and Spill Response Protocol for 6-Methoxy-2,7-dimethylquinazolin-4-OL As a Senior Application Scientist, I recognize that handling novel heterocyclic compounds requires more than passive...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal and Spill Response Protocol for 6-Methoxy-2,7-dimethylquinazolin-4-OL

As a Senior Application Scientist, I recognize that handling novel heterocyclic compounds requires more than passively following basic safety sheets—it requires a mechanistic understanding of the chemical's behavior to ensure absolute laboratory safety. 6-Methoxy-2,7-dimethylquinazolin-4-OL is a specialized quinazoline derivative of high interest in medicinal chemistry, primarily utilized as a lead compound for drug discovery, enzyme inhibition, and cancer therapeutics[1].

However, the exact biological activity that makes this compound valuable also dictates strict environmental and occupational safety controls. This guide provides a self-validating, OSHA- and EPA-compliant operational framework for the proper disposal and spill management of this compound.

Chemical Profile & Mechanistic Hazard Assessment

Before executing any disposal protocol, personnel must understand the physicochemical properties driving the compound's hazard profile.

PropertySpecification
Chemical Name 6-Methoxy-2,7-dimethylquinazolin-4-OL
CAS Number 2090901-69-0[2]
Molecular Formula C₁₁H₁₂N₂O₂[1]
Molecular Weight 204.22 g/mol [1]
Chemical Class Quinazoline derivative (Nitrogenous Heterocycle)[1]
Target Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]

The Causality of the Hazard: Quinazolines feature a highly stable, fused bicyclic structure containing both benzene and pyrimidine rings[1]. This thermodynamic stability translates directly to environmental persistence. Because the compound is synthesized to interact with biological targets (e.g., kinase inhibition), accidental environmental release poses a severe risk of unintended bioaccumulation and aquatic toxicity. Consequently, this compound falls strictly under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste, which categorically prohibits discharge into municipal sewer systems (POTW)[4][5][6].

Operational Waste Segregation & Disposal Workflows

According to the EPA's Subpart K regulations for academic and research laboratories, hazardous waste must be accumulated at or near the point of generation and strictly segregated to prevent reactive cross-contamination[4][7].

Protocol A: Solid Waste Management

Applies to residual powders, contaminated weighing boats, pipette tips, and PPE.

  • Collection: Gather all contaminated solid consumables immediately after the assay or synthesis step concludes.

  • Containment: Place solid waste into a chemically compatible, rigid High-Density Polyethylene (HDPE) container. Alternatively, double-bag the waste in heavy-duty, sealable plastic bags to prevent aerosolization of residual powders[7][8].

  • Labeling (Critical Step): Affix an EPA-compliant hazardous waste label. You must write out the full chemical name ("6-Methoxy-2,7-dimethylquinazolin-4-OL"). Do not use acronyms, abbreviations, or chemical structures, as this directly violates EPA labeling mandates and will result in rejection by waste brokers[4][9].

  • Storage: Transfer the sealed container to a designated Satellite Accumulation Area (SAA). Ensure it is stored away from strong oxidizers or acids until Environmental Health and Safety (EHS) pickup (maximum storage time is typically 6 months)[4][5].

Protocol B: Liquid Waste Management

Applies to stock solutions, assay buffers, and HPLC rinsates.

  • Segregation: Identify the solvent matrix. Because 6-Methoxy-2,7-dimethylquinazolin-4-OL is typically dissolved in organic solvents (e.g., DMSO, Methanol) for biological assays, it must be directed to the organic waste stream[5].

  • Transfer: Using a dedicated funnel, pour the solution into the appropriate organic waste carboy. Ensure you separate halogenated from non-halogenated waste streams to prevent exothermic reactions and reduce disposal costs[5].

  • Secondary Containment: Place the waste carboy in a secondary containment tray. This self-validating step ensures that if the primary carboy fractures, the hazardous liquid will not reach the laboratory drain[7][9].

  • Capping: Keep the container tightly closed at all times unless actively adding waste. Leaving funnels in open carboys violates OSHA and EPA Subpart K regulations[4][9].

WasteSegregation Start 6-Methoxy-2,7-dimethylquinazolin-4-OL Waste Generated Solid Solid Waste (Powder, PPE, Tubes) Start->Solid Liquid Liquid Waste (Solutions, Rinsates) Start->Liquid Solid_Cont Double-bag in Ziploc or rigid HDPE container Solid->Solid_Cont Liquid_Org Organic Solvents (DMSO, Methanol) Liquid->Liquid_Org Liquid_Aq Aqueous Waste (Buffers > pH 5) Liquid->Liquid_Aq Labeling Attach EPA Hazardous Waste Label (Full Name, Date, Hazards) Solid_Cont->Labeling Org_Cont Halogenated vs Non-Halogenated Waste Carboy Liquid_Org->Org_Cont Aq_Cont Aqueous Waste Carboy (Do NOT mix with Organics) Liquid_Aq->Aq_Cont Org_Cont->Labeling Aq_Cont->Labeling EHS Transfer to EHS / Satellite Accumulation Area (< 6 months) Labeling->EHS

Workflow for the segregation and disposal of quinazoline chemical waste.

OSHA-Compliant Spill Response Protocol

A spill's severity is dictated by volume, concentration, and location. OSHA defines a "small spill" as an incident that can be safely managed by laboratory personnel without outside emergency response (typically < 100 mL of liquid or a manageable powder spill without respiratory hazards)[10][11].

Step-by-Step Small Spill Cleanup Methodology
  • Assessment & Alert: Immediately halt work. Confirm the spill volume is under 100 mL. Alert nearby colleagues to avoid the area[10][11].

  • Don PPE: Put on appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a fluid-resistant lab coat. If the spill involves highly concentrated organic solvents, double-gloving is recommended[10][12][13].

  • Containment (The Causality of Technique):

    • For Liquids: Surround the spill with inert absorbent material (e.g., clay, vermiculite, or universal spill pads). Always work from the perimeter inward to dam the liquid and prevent it from spreading under equipment or into floor drains[8][11].

    • For Powders:Never dry-sweep. Dry sweeping generates airborne particulates, converting a localized contact hazard into a widespread inhalation hazard. Instead, gently cover the powder with damp paper towels to suppress dust before collection[8][13].

  • Collection: Use a disposable anti-static scoop to transfer the absorbed mixture or wetted powder into a designated hazardous waste bag (e.g., a heavy-duty Ziploc)[8][11].

  • Surface Decontamination: Wash the spill surface with a compatible solvent (e.g., 70% ethanol or a mild detergent) to remove trace quinazoline residues. Add all cleaning materials (wipes, contaminated gloves) to the waste bag[11][13].

  • Disposal & Reporting: Seal the bag, label it explicitly as "Hazardous Spill Cleanup Waste: 6-Methoxy-2,7-dimethylquinazolin-4-OL," and place it inside a functioning fume hood. Notify your laboratory supervisor and EHS to arrange for final disposal and restock the spill kit[8][10][11].

SpillResponse Spill Spill Discovered: 6-Methoxy-2,7-dimethylquinazolin-4-OL Assess Assess Volume & Hazard Spill->Assess Small Small Spill (< 100 mL or < 50 g) Assess->Small Low Risk / Manageable Large Large Spill (> 100 mL or Highly Toxic) Assess->Large High Risk / Uncontrolled PPE Don PPE (Nitrile Gloves, Safety Glasses, Lab Coat) Small->PPE Evacuate Evacuate Room & Call EHS / 911 Large->Evacuate Contain Contain Spill (Absorbent pads / clay) PPE->Contain Clean Sweep into Ziploc / HDPE Decontaminate Surface Contain->Clean Dispose Label as Hazardous Waste Store in Fume Hood Clean->Dispose

OSHA-compliant logic tree for laboratory chemical spill response.

Sources

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